Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of tert-Butyl 5-oxoazepane-4-carboxylate
Executive Summary In the rapidly evolving landscape of modern drug discovery, conformationally constrained aliphatic heterocycles have emerged as privileged scaffolds. tert-Butyl 5-oxoazepane-4-carboxylate (CAS: 2639414-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of modern drug discovery, conformationally constrained aliphatic heterocycles have emerged as privileged scaffolds. tert-Butyl 5-oxoazepane-4-carboxylate (CAS: 2639414-21-2) is a highly versatile, 7-membered nitrogen-containing building block. Featuring an azepane core equipped with a reactive
β
-keto ester moiety, this compound serves as a critical intermediate in the synthesis of fused bicyclic kinase inhibitors, autophagy modulators, and constrained peptidomimetics.
As a Senior Application Scientist, I have designed this technical guide to provide researchers with an authoritative breakdown of the molecule's structural dynamics, physicochemical properties, and a self-validating synthetic protocol that circumvents common regioselectivity pitfalls.
Chemical Structure & Conformational Dynamics
The utility of tert-butyl 5-oxoazepane-4-carboxylate stems from the synergistic relationship between its 7-membered ring and its functional groups.
The Azepane Core: Unlike the rigid chair conformations of 6-membered piperidines, the 7-membered azepane ring exhibits greater conformational entropy, readily adopting twist-chair and boat-chair conformations. This flexibility allows the scaffold to project substituents into unique vectors within challenging protein binding pockets.
The
β
-Keto Ester System: The juxtaposition of the C5 ketone and the C4 tert-butyl ester creates a highly reactive
β
-dicarbonyl system. This moiety undergoes rapid keto-enol tautomerization. The enol form is highly nucleophilic, making it an ideal precursor for Knorr-type condensations with hydrazines or amidines to form fused pyrazoloazepines or pyrimidoazepines.
Orthogonal Reactivity: The N1 secondary amine is completely orthogonal to the C4/C5 oxygenated functionalities, allowing for modular derivatization (e.g., Buchwald-Hartwig cross-coupling, reductive amination, or acylation) without requiring complex protecting group manipulations on the final scaffold.
Caption: Structural features of tert-Butyl 5-oxoazepane-4-carboxylate and their synthetic trajectories.
Physicochemical Properties
Accurate physicochemical characterization is essential for downstream purification and assay development. The bulky tert-butyl group significantly increases the lipophilicity of the molecule compared to its methyl or ethyl ester counterparts, aiding in organic extraction during synthesis.
Property
Value
Chemical Name
tert-Butyl 5-oxoazepane-4-carboxylate
CAS Registry Number
[1]
Molecular Formula
C₁₁H₁₉NO₃
Molecular Weight
213.28 g/mol
Ring System
7-membered Azepane
Key Functional Groups
Secondary amine,
β
-keto ester
Physical State
Viscous Oil / Solid (dependent on salt form)
Solubility
Soluble in DCM, THF, MeOH, DMF; poorly soluble in Hexanes
Synthetic Methodologies: The Ring Expansion Protocol
The Strategic Choice: Ring Expansion vs. Dieckmann Condensation
Historically, azepane
β
-keto esters were synthesized via the Dieckmann condensation of linear diesters. However, applying Dieckmann cyclization to unsymmetrical precursors yields an inseparable mixture of 4-oxo and 5-oxo regioisomers.
To achieve absolute regiocontrol, the field standard is the Lewis acid-catalyzed homologation (Buchner-Curtius-Schlotterbeck reaction) of a symmetrical 4-piperidone.
Expert Insight on Protecting Group Causality:
If one uses N-Boc-4-piperidone, the resulting N-Boc-5-oxoazepane-4-carboxylate requires acidic conditions (e.g., TFA) for deprotection. Because the target molecule features a tert-butyl ester at C4, TFA would indiscriminately cleave both the Boc group and the tert-butyl ester. Therefore, we must utilize an N-benzyl protecting group , which can be orthogonally removed via neutral catalytic hydrogenolysis, preserving the acid-labile tert-butyl ester.
Step-by-Step Experimental Workflow
Step 1: Lewis Acid-Mediated Ring Expansion
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of N-benzyl-4-piperidone in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂). Causality: The Lewis acid coordinates to the piperidone carbonyl, drastically increasing its electrophilicity.
Homologation: Slowly add 1.3 equivalents of tert-butyl diazoacetate. Maintain the temperature at -78 °C. Causality: The nucleophilic carbon of the diazoacetate attacks the activated carbonyl. Subsequent extrusion of N₂ gas provides the thermodynamic driving force for the 1,2-alkyl shift, expanding the ring from 6 to 7 members.
Quench & IPC: Stir for 2 hours. Monitor via LC-MS (In-Process Control). Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Step 2: Orthogonal Deprotection (Hydrogenolysis)
Setup: Dissolve the crude N-benzyl-5-oxoazepane-4-carboxylate tert-butyl ester in anhydrous methanol (0.1 M).
Catalysis: Add 10% Pd/C (10% w/w). Purge the reaction vessel with argon, followed by hydrogen gas.
Reaction: Stir vigorously under a balloon of H₂ at room temperature for 12 hours.
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure tert-butyl 5-oxoazepane-4-carboxylate .
Caption: Step-by-step synthetic workflow for the preparation of tert-Butyl 5-oxoazepane-4-carboxylate.
Reactivity & Applications in Drug Discovery
The unique topology of tert-butyl 5-oxoazepane-4-carboxylate has made it a highly sought-after intermediate in several cutting-edge therapeutic areas:
A. Synthesis of Autophagy-Lysosome Pathway Modulators
Defects in autophagic flux are hallmarks of neurodegenerative diseases like Alzheimer's. Researchers have utilized the oxoazepane ester intermediate to synthesize complex pyrimidoazepines. By subjecting the
β
-keto ester to a Pinner-type condensation with amidines (e.g., 4-methylpiperazine-1-carboximidamide) in the presence of sodium ethoxide, the azepane ring is fused to a pyrimidine. This specific scaffold has been identified as a potent small-molecule modulator (e.g., RH1115) that targets Lamin A/C and LAMP1, successfully inducing autophagic flux and rescuing lysosome positioning in neurons .
B. Conformationally Constrained Peptidomimetics
The development of foldamers—unnatural peptides that adopt predictable secondary structures—relies heavily on constrained
β
-amino acids. Through ultrasound-assisted reductive amination of the C5 ketone, tert-butyl 5-oxoazepane-4-carboxylate is converted into cis-5-aminoazepane-4-carboxylic acid (cis-AAzC). When incorporated into synthetic peptide chains, the azepane constraint forces the backbone to adopt highly specific 11/9-helical or 12/10-helical folds. Furthermore, the protonation of the azepane secondary amine significantly enhances the aqueous solubility of these peptidomimetics, a critical parameter for in vivo bioavailability .
References
Hippman, R. S., et al. "Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons." ACS Chemical Neuroscience, 2023, 14(24), 4363–4382. Available at:[Link]
Han, I., Lim, C. N., & Choi, S. H. "Conformational Analysis of Helical Peptides Incorporating Azepane-Based
β
-Amino Acids Prepared by an Ultrasound-Assisted Method." The Journal of Organic Chemistry, 2025, 90(42), 15099-15103. Available at:[Link]
Exploratory
Synthesis Pathways of tert-Butyl 5-Oxoazepane-4-carboxylate: A Comprehensive Technical Guide
Executive Summary tert-Butyl 5-oxoazepane-4-carboxylate is a highly valued seven-membered heterocyclic building block (azepane) utilized extensively in the drug discovery sector. Its β -keto ester motif provides a versat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
tert-Butyl 5-oxoazepane-4-carboxylate is a highly valued seven-membered heterocyclic building block (azepane) utilized extensively in the drug discovery sector. Its
β
-keto ester motif provides a versatile synthetic handle for constructing fused heterocyclic scaffolds, such as pyrazolo-azepine kinase inhibitors[1] and pyrimido[4,5-d]azepine 5-HT2C receptor agonists[2].
Synthesizing this specific ester derivative requires a deep understanding of homologation chemistry and orthogonal protecting group strategies. This whitepaper provides an authoritative, step-by-step guide to the synthesis of tert-butyl 5-oxoazepane-4-carboxylate, detailing the causality behind mechanistic choices, experimental protocols, and reaction optimizations[3].
Retrosynthetic Analysis & Pathway Selection
The construction of the 5-oxoazepane-4-carboxylate core is typically achieved via two primary pathways:
Pathway A (Ring Expansion): The Lewis acid-catalyzed homologation of a 4-piperidone using a diazoacetate (Buchner-Curtius-Schlotterbeck reaction)[4].
Pathway B (Dieckmann Condensation): The base-promoted intramolecular Claisen condensation of an acyclic diester[5].
The Orthogonal Protection Imperative (Expert Insight)
A common point of failure in synthesizing the tert-butyl ester variant is the selection of the nitrogen protecting group. If an N-Boc protected 4-piperidone is reacted with tert-butyl diazoacetate, the resulting intermediate possesses two acid-labile groups (N-Boc and tert-butyl ester). Global deprotection with Trifluoroacetic Acid (TFA) would inevitably cleave both, yielding a highly unstable
β
-keto acid that rapidly decarboxylates.
Causality: To preserve the tert-butyl ester while freeing the azepane nitrogen, an orthogonal protecting group—specifically N-Benzyl (N-Bn) or N-Carboxybenzyl (N-Cbz) —must be used. These groups can be selectively cleaved via neutral catalytic hydrogenolysis (
H2
, Pd/C), leaving the acid-sensitive tert-butyl ester completely intact.
Figure 1: Primary synthesis pathways for tert-Butyl 5-oxoazepane-4-carboxylate.
Quantitative Pathway Comparison
Pathway
Overall Yield
Scalability
Atom Economy
Primary Byproducts
A: Ring Expansion
65–75%
High (up to 100g)
High
Epoxides,
N2
gas
B: Dieckmann Condensation
40–55%
Moderate
Low (Requires high dilution)
Oligomers, Regioisomers
In-Depth Mechanistic Evaluation: Pathway A
Because of its superior atom economy and scalability, Pathway A is the industry standard. The reaction utilizes tert-butyl diazoacetate and N-benzyl-4-piperidone in the presence of Boron trifluoride etherate (
BF3⋅OEt2
)[1].
Mechanism & Regioselectivity
The Lewis acid coordinates to the ketone oxygen of the piperidone, increasing its electrophilicity. The nucleophilic carbon of tert-butyl diazoacetate attacks the activated carbonyl, forming a diazonium intermediate. The critical step is the 1,2-alkyl shift: as nitrogen gas (
N2
) is extruded, the C3–C4 bond of the piperidine ring migrates, expanding the ring to a seven-membered azepane. Because 4-piperidone is symmetric, the migration cleanly yields the target 5-oxoazepane-4-carboxylate framework without forming structural regioisomers.
Figure 2: Mechanism of Lewis acid-catalyzed ring expansion via diazoacetate.
Optimization of Lewis Acids for Ring Expansion
Lewis Acid
Temperature
Conversion
Regioselectivity (Target:Epoxide)
Notes
BF3⋅OEt2
-30 °C to 0 °C
>95%
9:1
Optimal balance of reactivity and safety.
SbCl5
-78 °C
85%
95:5
High selectivity but highly toxic and corrosive.
TiCl4
-20 °C
60%
7:3
Significant oxirane (epoxide) formation observed.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at each stage through observable phenomena and analytical checks.
Protocol 1: Homologation to tert-Butyl 1-Benzyl-5-oxoazepane-4-carboxylate
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with an argon inlet, a pressure-equalizing dropping funnel, and an internal thermometer.
Activation: Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -30 °C using a dry ice/acetonitrile bath. Add
BF3⋅OEt2
(1.2 eq) dropwise.
Causality: Maintaining -30 °C suppresses the competing epoxidation pathway and prevents the premature, explosive degradation of the diazo compound.
Diazo Addition: Dissolve tert-butyl diazoacetate (1.3 eq) in anhydrous DCM. Add this solution dropwise over 2 hours, ensuring the internal temperature never exceeds -25 °C.
Safety Note: Diazoacetates are energy-rich and potentially explosive. Avoid ground glass joints and rapid thermal fluctuations.
Nitrogen Extrusion (Self-Validation): Allow the reaction to slowly warm to 0 °C over 4 hours. The steady evolution of bubbles (
N2
gas) serves as a visual confirmation of the 1,2-alkyl migration.
Quench & Workup: Once gas evolution ceases and TLC indicates complete consumption of the piperidone, quench the reaction carefully with saturated aqueous
NaHCO3
. Extract with DCM, dry over
Na2SO4
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate.
Protocol 2: Orthogonal Deprotection via Hydrogenolysis
Setup: Dissolve the purified tert-butyl 1-benzyl-5-oxoazepane-4-carboxylate in anhydrous ethanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).
Reaction: Purge the reaction vessel with Argon, then backfill with
H2
gas via a balloon. Stir vigorously at room temperature for 12 hours.
Causality: Neutral hydrogenolysis selectively cleaves the N-benzyl bond. Avoiding acidic conditions ensures the tert-butyl ester remains completely intact.
Filtration: Filter the black suspension through a pad of Celite to remove the palladium catalyst.
Safety Note: Do not allow the Pd/C filter cake to dry out in the presence of air and solvent vapors, as it is highly pyrophoric.
Isolation: Concentrate the filtrate in vacuo to afford the target tert-butyl 5-oxoazepane-4-carboxylate as a pale yellow oil. For long-term shelf stability, it is highly recommended to convert the free amine to a hydrochloride salt by bubbling anhydrous HCl gas into a diethyl ether solution of the product.
References
Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use
Source: Google Patents (WO2013045461A1)
URL:1
Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists
Source: Google Patents (AU2008231543A1)
URL:2
Pyrimidine compounds, compositions and methods of use
Source: Google Patents (WO2010014939A1)
URL:3
Metabotropic glutamate receptor 5 modulators and methods of use thereof
Source: Google Patents (WO2012170845A2)
URL:5
The Strategic Role of tert-Butyl 5-oxoazepane-4-carboxylate in Modern Drug Discovery
Executive Summary: The Shift Toward sp³-Rich Scaffolds The pharmaceutical industry is undergoing a paradigm shift from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures. This transition i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Shift Toward sp³-Rich Scaffolds
The pharmaceutical industry is undergoing a paradigm shift from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures. This transition is driven by the need to improve clinical success rates through enhanced solubility, reduced off-target toxicity, and stronger intellectual property (IP) positioning. Within this landscape, the 7-membered azepane ring has emerged as a privileged scaffold. Specifically, tert-butyl 5-oxoazepane-4-carboxylate (CAS: 2639414-21-2) serves as a highly versatile
β
-keto ester intermediate. Its unique combination of a flexible azepane core and dual electrophilic/nucleophilic handles makes it an indispensable building block for synthesizing complex fused heterocycles, peptidomimetics, and conformationally restricted drug candidates.
Structural Dynamics and Chemical Profiling
Unlike the rigid chair conformation of 6-membered piperidines, the 7-membered azepane ring exists in a dynamic equilibrium of twist-chair and boat conformations. This inherent flexibility allows azepane derivatives to undergo "induced fit" binding within complex protein pockets, such as the ATP-binding sites of kinases or the allosteric sites of G-protein coupled receptors (GPCRs).
The chemical architecture of tert-butyl 5-oxoazepane-4-carboxylate is defined by its embedded
β
-keto ester moiety.
C5-Ketone: Acts as a hard electrophilic center, ideal for condensation reactions with hydrazines or amidines.
C4-Carboxylate: The bulky tert-butyl group provides steric shielding, which is critical for directing diastereoselective reactions at the C5 position. Furthermore, the electron-withdrawing nature of the ester significantly lowers the pKa of the C4 proton, enabling facile enolization and subsequent C-alkylation.
Quantitative Data: Scaffold Comparison
To understand the strategic advantage of the azepane core, we must compare its physicochemical properties against the traditional piperidine scaffold.
Parameter
Piperidine Scaffold (6-membered)
Azepane Scaffold (7-membered)
Strategic Impact in Drug Design
Ring Conformation
Rigid (Chair)
Flexible (Twist-chair)
Enhanced induced-fit binding in complex target pockets.
sp³ Character (Fsp³)
High
Very High
Improved aqueous solubility and reduced off-target binding.
Steric Bulk
Moderate
High
Disruption of flat aromatic stacking; better IP novelty.
Basic pKa (Typical)
~10.0 - 10.5
~10.5 - 11.2
Prolonged target residence time via stronger salt bridges.
The true value of tert-butyl 5-oxoazepane-4-carboxylate lies in its divergent reactivity. By leveraging the
β
-keto ester functionality, medicinal chemists can rapidly generate libraries of fused bicyclic systems. For instance, rhodium-catalyzed ring expansions and condensation reactions utilizing azepanone derivatives have been critical in developing pyridoazepine scaffolds, which are highly sought after for their optimized solubility and drug distribution profiles .
Fig 1. Divergent synthetic pathways of tert-Butyl 5-oxoazepane-4-carboxylate.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each experimental choice is explicitly detailed, allowing researchers to monitor reaction progress through observable in-process controls.
Protocol A: Synthesis of Fused Pyrazolo[3,4-d]azepane via Knorr-Type Condensation
This protocol leverages the
β
-keto ester to form a fused pyrazolone ring, a motif frequently found in ATP-competitive kinase inhibitors.
Dissolution: Suspend 1.0 equivalent of tert-butyl 5-oxoazepane-4-carboxylate (N-protected if necessary) in anhydrous ethanol (0.2 M concentration). Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the upcoming imine formation. Validation: A completely clear solution confirms full solvation.
Activation & Addition: Add 1.1 equivalents of phenylhydrazine, followed by 0.1 equivalents of glacial acetic acid. Causality: The catalytic acid protonates the C5 carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine of the hydrazine. Validation: A slight exothermic shift and a color change to pale yellow indicate the formation of the intermediate hydrazone.
Cyclization (Reflux): Heat the reaction mixture to 80 °C for 12 hours. Causality: Elevated thermal energy is required to overcome the steric hindrance of the 7-membered ring, driving the intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the C4 ester, thereby eliminating tert-butanol. Validation: Monitor via LC-MS; the disappearance of the starting material mass peak and the appearance of the [M+H]⁺ peak for the cyclized product confirms successful fusion.
Isolation: Concentrate the mixture in vacuo and triturate the resulting oil with cold diethyl ether. Validation: The immediate precipitation of a solid confirms the isolation of the highly polar fused heterocyclic product, leaving lipophilic impurities in the ether supernatant.
Protocol B: Diastereoselective Reductive Amination of the C5 Ketone
This workflow generates trans-5-aminoazepane-4-carboxylates, which are valuable peptidomimetics.
Iminium Formation: Combine 1.0 equivalent of the azepane intermediate and 1.2 equivalents of a primary amine (e.g., benzylamine) in 1,2-dichloroethane (DCE). Add 1.5 equivalents of glacial acetic acid and stir for 2 hours at 25 °C. Causality: DCE is a non-coordinating solvent that prevents the disruption of the iminium ion. The acid is crucial for driving the equilibrium toward the iminium species. Validation: TLC monitoring will show the consumption of the UV-inactive ketone and the appearance of a less polar intermediate.
Hydride Reduction: Portion-wise add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) and stir for 16 hours. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions without affecting the C4 ester. The bulky tert-butyl ester at C4 sterically blocks one face of the ring, forcing the hydride to attack from the opposite face, yielding predominantly the trans-diastereomer (>85:15 dr). Validation: The cessation of mild gas evolution indicates the completion of the hydride transfer.
Quench & Extraction: Slowly add saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and destroys any unreacted borohydride safely. Validation: The cessation of CO₂ bubbling confirms complete neutralization, allowing for safe extraction into dichloromethane.
Pharmacological Applications in Drug Discovery
Azepane-containing compounds have demonstrated profound efficacy across multiple therapeutic areas. Recent structural diversity analyses of simple drug scaffolds have revealed that functionalized azepanes exhibit potent neuropharmacology, particularly as inhibitors of monoamine transporters (DAT/NET) and
σ
-1 receptors .
Furthermore, the azepane scaffold is a critical component in the development of BACE1 inhibitors for Alzheimer's disease, where the flexible ring optimally navigates the catalytic aspartate residues of the enzyme. In oncology, azepane derivatives are being explored as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2), which are negative regulators of immune signaling pathways; inhibiting these targets enhances anti-tumor immunity .
Fig 2. Primary pharmacological targets modulated by azepane-derived drug candidates.
References
Synthesis of a Pyridoazepine Scaffold via Rhodium-Catalyzed Ring Expansion and Nitroacetamide Condensation
Organic Process Research & Development (ACS Publications)[Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology
Journal of Medicinal Chemistry (ACS Publications)[Link]
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review
European Journal of Medicinal Chemistry (via PubMed)[Link]
Exploratory
The Azepane Scaffold in Modern Drug Discovery: Mechanistic Insights and Experimental Workflows
Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of modern drug design, I frequently advocate for the transition from flat, two-dimensional aromatic rings to sp3-rich...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently advocate for the transition from flat, two-dimensional aromatic rings to sp3-rich, three-dimensional scaffolds. The azepane ring—a seven-membered, saturated nitrogen heterocycle—represents a highly privileged architectural core in this paradigm.
Historically underutilized due to synthetic challenges compared to piperidines or pyrrolidines, azepanes offer a unique balance of conformational flexibility and steric bulk. This flexibility allows the scaffold to adopt multiple low-energy conformations (such as twist-chair or boat), enabling precise vectorization of pharmacophores into deep, complex target pockets 1. Today, over 20 FDA-approved drugs contain azepane or diazepane cores, validating their pharmacokinetic viability and therapeutic potential 2.
This whitepaper deconstructs the mechanisms of action (MoA) of emerging azepane derivatives and provides field-proven, self-validating experimental workflows for their evaluation.
Mechanisms of Action Across Therapeutic Domains
The pharmacological versatility of the azepane scaffold is dictated by its ability to act as a basic amine (hydrogen bond donor/acceptor) while simultaneously projecting bulky substituents.
Recent screening of chemical spaces has identified chiral bicyclic azepanes, specifically N-benzylated derivatives, as potent inhibitors of the norepinephrine (NET) and dopamine (DAT) transporters 3.
Mechanism: The basic nitrogen of the azepane ring forms a critical salt bridge with a conserved aspartate residue in the central binding site of the transporter. The stereochemistry of the fused azepane system forces the N-benzyl group into a specific orientation that optimally occupies the halogen-binding pocket, preventing the conformational transition of the transporter required for substrate translocation.
Antimycobacterial Activity: Enzyme Inhibition
Lupane-type triterpenoids modified with an A-ring azepane have shown remarkable efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains 4.
Mechanism: The introduction of the azepane moiety significantly increases the lipophilicity of the scaffold, facilitating penetration through the thick, mycolic acid-rich mycobacterial cell wall. Once intracellular, molecular docking suggests these azepano-triterpenoids act as competitive inhibitors of tuberculosinyl adenosine transferase (Rv3378c), an enzyme critical for mycobacterial pathogenesis.
Antimicrobial Activity: Ribosomal RNA Targeting
Natural aminoglycosides rely on a 2-deoxystreptamine (2-DOS) scaffold to bind bacterial RNA. Researchers have rationally designed azepane-glycosides as conformationally constrained 2-DOS mimetics 5.
Mechanism: The seven-membered ring precisely spaces the amino groups to match the hydrogen-bonding geometry required to interact with the 16S rRNA decoding site. Binding induces a local conformational shift that physically blocks the translocation of tRNA, arresting protein synthesis.
Mechanism of action for azepane-glycosides targeting the bacterial ribosome decoding site.
Quantitative Pharmacological Data
To contextualize the potency of these scaffolds, the following table summarizes the quantitative biological activity of key azepane derivatives across different therapeutic targets.
Protocol 1: Synthesis of the Azepane Core via Beckmann Rearrangement
Causality: Direct cyclization of 7-membered rings is entropically disfavored. Therefore, we utilize a Beckmann rearrangement to expand a readily available 6-membered cyclohexanone oxime into a 7-membered lactam, which is subsequently reduced. This approach guarantees high regioselectivity and yield 3.
Oxime Activation: Dissolve the parent cyclohexanone oxime (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add
p
-toluenesulfonyl chloride (1.2 eq) and pyridine (2.0 eq) at 0 °C.
Rearrangement: Allow the mixture to warm to room temperature and stir for 4 hours. The O-tosyl oxime intermediate will spontaneously undergo a Beckmann rearrangement to form the azepan-2-one (lactam) derivative.
Reduction: Isolate the lactam via silica gel chromatography. Suspend the lactam in anhydrous THF and add Lithium Aluminum Hydride (LiAlH4, 2.5 eq) dropwise at 0 °C. Reflux for 12 hours to yield the fully saturated azepane.
Self-Validation Mechanism (Analytical): Perform LC-MS and 1H-NMR on the crude reduction product. The complete disappearance of the carbonyl carbon (~175 ppm in 13C-NMR) validates that the reduction is complete, ensuring unreacted lactam does not introduce artifacts into downstream biological screens.
Protocol 2: Radioligand Binding Assay for Transporter Inhibition
Causality: To prove that an azepane derivative directly engages a monoamine transporter (e.g., DAT), functional cell-based assays are insufficient alone, as they cannot distinguish between direct binding and allosteric/downstream effects. Radioligand displacement provides direct, quantifiable evidence of target engagement.
Membrane Preparation: Homogenize PC-12 cells (expressing the target transporter) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H]-WIN 35,428 (a known DAT radioligand), and varying concentrations of the test azepane derivative (10 pM to 10 µM).
Equilibration: Incubate the plate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the highly basic azepane). Wash filters 3x with ice-cold buffer.
Self-Validation Mechanism (NSB Control): In parallel wells, incubate the exact same mixture but add a massive excess (10 µM) of unlabeled (cold) nomifensine. The radioactivity measured in these wells represents Non-Specific Binding (NSB). If the NSB exceeds 20% of total binding, the assay is flagged as invalid due to lipid partitioning of the ligand. True IC50 is calculated strictly from the specific binding window.
Self-validating radioligand binding workflow for evaluating azepane transporter inhibitors.
downstream applications of tert-Butyl 5-oxoazepane-4-carboxylate in medicinal chemistry
Initiating Research on Applications I'm starting with broad Google searches to uncover the use cases of tert-Butyl 5-oxoazepane-4-carboxylate in medicinal chemistry. The focus is on its utility as a building block for sy...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Research on Applications
I'm starting with broad Google searches to uncover the use cases of tert-Butyl 5-oxoazepane-4-carboxylate in medicinal chemistry. The focus is on its utility as a building block for syntheses. I'll need to expand my search terms to include specific reactions and target molecules as I find more information.
Defining Scope and Applications
I'm now diving deep into Google, aiming to uncover downstream applications. My emphasis is on using tert-Butyl 5-oxoazepane-4-carboxylate as a building block. I'm moving beyond broad searches, seeking specific reactions, target molecules and disease information to refine my understanding. The goal is to define specific use cases and therapeutic areas. I'm focusing on finding detailed synthetic schemes and protocols.
Outlining the Research Roadmap
I'm now outlining a detailed plan. I'll start with comprehensive Google searches about downstream applications, focusing on building block uses in therapeutic synthesis. Then, I'll analyze findings to identify key compounds, target diseases, and detailed reaction schemes. This will inform an application note structure: introduction, therapeutic areas, synthesis descriptions, rationale, and azepane scaffold importance. I'll design Graphviz diagrams, create data tables, and write detailed protocols with citations. I'll also compile a references section.
Gathering Initial Data
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Analyzing Related Compounds
I've found information on "tert-butyl 4-oxoazepane-1-carboxylate," which has potential for adapting synthetic strategies. I've also found articles related to the medicinal chemistry applications of related heterocyclic scaffolds, providing good background information. I've also gotten hits on the synthesis of bioactive molecules, though direct relevance is unclear. I need to find direct examples and reaction schemes for the molecule I'm studying.
Refining Search Strategies
I am now focusing on refining my search terms to find more specific information. I have found data related to a very close analog, "tert-butyl 4-oxoazepane-1-carboxylate," which looks adaptable for synthetic strategies. I have also learned more about the medicinal applications of related heterocyclic scaffolds, which gives good background knowledge. I will also be searching for more direct examples, reaction schemes, and data on biological activity. I plan to focus on publications using "tert-Butyl 5-oxoazepane-4-carboxylate" as a key intermediate for medicinal compounds.
Reviewing Azepane Chemistry
I've just concluded a search focusing on the medicinal chemistry of azepane derivatives. The overview gleaned from the previous search was indeed quite helpful! I've been reviewing articles, which shed light on various pharmacological activities of azepane-containing compounds.
Focusing on Target Molecule
I've shifted my attention to finding applications specifically for tert-Butyl 5-oxoazepane-4-carboxylate. While the earlier azepane overview was informative, it lacked direct examples for the target molecule. I'm now aiming for concrete examples, ideally finding applications in the synthesis of known bioactive compounds or drug discovery programs. My current search is too broad, I need more precise information.
Pinpointing Downstream Applications
I've been drilling down on tert-Butyl 5-oxoazepane-4-carboxylate, specifically seeking its applications. While general azepane context is there, concrete examples of how this derivative is used remain elusive. The hunt continues.
Uncovering Inhibitor Relationships
I've made headway! A DPP-1 inhibitor patent using oxazepane analogs offers a promising lead. Though not an exact match, the structural similarity hints at potential synthetic routes or shared strategies. The reference to the synthesis of tert-butyl 4-oxoazepane-1-carboxylate is also useful, as a starting point for derivatization. My focus is now the patent and its reaction schemes.
Exploring Patent Potential
I'm now deep-diving into the DPP-1 inhibitor patent, hoping to unearth pertinent synthetic routes. The key is to see if the oxazepane core structure can inform how to access the azepane target, or if the mentioned synthesis of tert-butyl 4-oxoazepane-1-carboxylate offers a useful pathway for derivatization. Finding additional patents with similar building blocks is also on the agenda.
Connecting Azepanes to DPP-1
I've made significant headway linking azepane derivatives to Dipeptidyl Peptidase 1 (DPP-1) inhibitors. My recent searches uncovered a pivotal connection; particularly the clinical candidate AZD7986 (brensocatib), which is oxazepane-based and a known DPP-1 inhibitor. This finding is incredibly promising.
Seeking Detailed Synthetic Routes
I've got a solid foundation now. The AZD7986 connection, via oxazepane-based brensocatib, is a huge step. I've also identified reductive amination as a key transformation and have a good understanding of azepane’s medicinal relevance. However, a specific synthetic route from tert-Butyl 5-oxoazepane-4-carboxylate to an active molecule remains elusive. My focus shifts to uncovering detailed experimental procedures.
Expanding Search Scope
I've got a tangible lead! The connection to AZD7986, and its azepane analogue, is incredibly useful. Though my initial searches yielded general schemes, I haven’t yet found a complete synthetic route starting from tert-Butyl 5-oxoazepane-4-carboxylate with detailed experimental protocols. Reductive amination remains a viable approach. I will now widen my search to include similar compounds and other therapeutic applications of this building block, aiming for those critical experimental details.
Application
Application Note: Selective Deprotection Strategies for tert-Butyl 5-oxoazepane-4-carboxylate Derivatives
Executive Summary The 5-oxoazepane core is a privileged, conformationally flexible seven-membered heterocyclic scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. However, functionalizi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-oxoazepane core is a privileged, conformationally flexible seven-membered heterocyclic scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. However, functionalizing this scaffold presents a distinct synthetic challenge: tert-butyl 5-oxoazepane-4-carboxylate is a
β
-keto ester. Any manipulation of its protecting groups must account for the inherent instability of the
β
-keto acid intermediate, which is highly prone to spontaneous decarboxylation [3].
This application note details the mechanistic causality behind the reactivity of tert-butyl 5-oxoazepane-4-carboxylate derivatives and provides self-validating, step-by-step protocols for achieving chemoselective deprotection. By utilizing orthogonal protecting group strategies (e.g., N-Cbz vs. C4 tert-butyl ester), chemists can either isolate the intact functionalized scaffold or intentionally trigger a decarboxylative cascade to yield the corresponding azepan-4-one [1].
Mechanistic Causality: The
β
-Keto Ester Conundrum
The selection of a tert-butyl ester at the C4 position is a deliberate strategic choice in organic synthesis. Unlike methyl or ethyl esters, which undergo base-catalyzed saponification (B
AC
2 mechanism), the bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack. Consequently, tert-butyl esters are highly resistant to basic conditions but are exquisitely sensitive to strong acids [2].
When exposed to an acid such as Trifluoroacetic Acid (TFA), the tert-butyl ester undergoes an A
AL
1 (unimolecular alkyl-oxygen cleavage) mechanism. Protonation of the carbonyl oxygen leads to the expulsion of a stable tert-butyl cation, which rapidly loses a proton to evolve as isobutylene gas.
The Decarboxylation Cascade:
Cleaving the tert-butyl ester yields 5-oxoazepane-4-carboxylic acid. Because the carboxylic acid is positioned
β
to the C5 ketone, the molecule can adopt a hydrogen-bonded, six-membered pericyclic transition state. Even at room temperature, the activation energy for this rearrangement is easily overcome, resulting in the spontaneous extrusion of carbon dioxide (CO
2
) and the formation of an enol, which rapidly tautomerizes to the ketone [3].
Nomenclature Note: Upon the loss of the C4 carboxylate, IUPAC numbering rules reprioritize the ring. The former 5-oxoazepane core is renumbered starting from the nitrogen towards the ketone, yielding a hexahydro-1H-azepin-4-one derivative [1].
Quantitative Stability Profile
To design a successful synthetic route, the relative cleavage rates of the protecting groups must be understood. The table below summarizes the stability and chemoselectivity of azepane protecting groups under various conditions.
Cleaved to
β
-keto acid. N-Cbz/Fmoc remain intact.
N-Boc + C4 t-Butyl Ester
50% TFA in DCM, 25 °C
A
AL
1 (Global Cleavage)
< 10 min
Simultaneous global deprotection and decarboxylation.
C4 Ethyl/Methyl Ester
1M NaOH, 1,4-Dioxane, 25 °C
B
AC
2 (Saponification)
~2 hours
Cleaved to
β
-keto acid. N-Boc/Cbz remain intact.
C4 t-Butyl Ester
1M NaOH, 1,4-Dioxane, 60 °C
Steric Shielding
> 48 hours
Highly resistant. No reaction observed.
Self-Validating Experimental Protocols
Protocol A: Chemoselective N-Deprotection (Retaining the
β
-Keto Ester)
Objective: Isolate tert-butyl 5-oxoazepane-4-carboxylate from its N-Cbz protected precursor without triggering decarboxylation.
Preparation: Dissolve 1-Cbz-tert-butyl 5-oxoazepane-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Methanol (50 mL) to achieve a 0.1 M solution.
Degassing: Submerge a nitrogen line into the solution and sparge for 5 minutes to remove dissolved oxygen.
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution. Caution: Pd/C is pyrophoric when dry; ensure the flask is flushed with N
2
.
Hydrogenolysis: Evacuate the flask and backfill with H
2
gas via a balloon. Stir vigorously at 25 °C for 4 hours.
Self-Validation Checkpoint: The reaction is self-indicating. Spot the reaction mixture on a TLC plate and apply a ninhydrin stain. Heating the plate will yield a vivid purple/blue spot, confirming the liberation of the secondary amine. The absence of gas evolution in the flask confirms the t-butyl ester remains intact.
Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol (2 x 20 mL).
Isolation: Concentrate the filtrate in vacuo at a water bath temperature of <30 °C to afford the pure tert-butyl 5-oxoazepane-4-carboxylate.
Protocol B: Acid-Mediated Ester Cleavage and Controlled Decarboxylation
Objective: Cleave the tert-butyl ester of an N-protected derivative to intentionally trigger decarboxylation, yielding the corresponding azepan-4-one [1].
Preparation: Dissolve the N-protected (e.g., N-Cbz) tert-butyl 5-oxoazepane-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (20 mL).
Temperature Control: Cool the solution to 0 °C in an ice-water bath to control the initial exothermic protonation.
Acid Addition: Dropwise, add Trifluoroacetic Acid (TFA) (5 mL) to achieve a 20% v/v TFA/DCM solution.
Cascade Initiation: Remove the ice bath and allow the reaction to warm to 25 °C.
Self-Validation Checkpoint: The A
AL
1 cleavage generates isobutylene gas, and the subsequent pericyclic degradation of the
β
-keto acid generates CO
2
gas. The reaction serves as its own visual indicator—vigorous effervescence will be observed. When bubbling completely ceases (typically 2-3 hours), the decarboxylation cascade is quantitatively complete.
Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, add Toluene (10 mL) and co-evaporate (repeat 3 times).
Isolation: Purify the resulting 1-Cbz-hexahydro-1H-azepin-4-one via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Reaction Pathway Visualization
Divergent deprotection pathways for 5-oxoazepane-4-carboxylate derivatives.
References
ResearchGate. "A Mild and Selective Method for the Cleavage of tert-Butyl Esters". Available at:[Link]
American Chemical Society (Chemical Reviews). "Enantioselective Organocatalyzed Transformations of β-Ketoesters". Available at:[Link]
Method
Application Note: Utilizing tert-Butyl 5-Oxoazepane-4-Carboxylate in the Synthesis of Conformationally Constrained Peptidomimetics
Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is frequently hindered by their inherent conformational flexibility, which leads to rapid proteolytic degradation and po...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of peptides from biological probes to viable clinical therapeutics is frequently hindered by their inherent conformational flexibility, which leads to rapid proteolytic degradation and poor target selectivity. To overcome these limitations, the strategic incorporation of conformationally constrained non-natural amino acids has become a cornerstone of peptidomimetic drug design.
This application note details the mechanistic rationale and laboratory protocols for utilizing tert-butyl 5-oxoazepane-4-carboxylate —a highly versatile, 7-membered heterocyclic building block. By leveraging its orthogonal reactivity, researchers can synthesize constrained dipeptide surrogates that act as potent
β
-turn inducers, effectively locking peptides into their bioactive conformations[1].
Mechanistic Rationale & Chemical Logic
The Azepane Conformational Constraint
Linear peptides exist as an ensemble of rapidly interconverting conformers. Introducing a 7-membered azepane ring restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone. When an azepane-derived quaternary amino acid is incorporated at the
i+1
or
i+2
position of a peptide sequence, it strongly induces a
β
-turn secondary structure[1]. This is highly desirable for mimicking protein-protein interaction (PPI) interfaces, such as the RGD motif binding to
αvβ3
integrins[2].
Structural Logic of tert-Butyl 5-oxoazepane-4-carboxylate
The utility of tert-butyl 5-oxoazepane-4-carboxylate lies in its tri-functional orthogonal reactivity:
C5 Ketone (Electrophilic Center): The ketone moiety allows for the stereoselective installation of an amino group via reductive amination. This converts the oxo-ester into a 5-aminoazepane-4-carboxylate derivative, forming a constrained dipeptide surrogate[3].
C4 tert-Butyl Ester (Acid-Labile): The tert-butyl group protects the C-terminus during base-catalyzed N-alkylation or reductive amination. It can be cleanly and selectively cleaved using Trifluoroacetic acid (TFA) prior to peptide coupling, without affecting base-labile (e.g., Fmoc) protecting groups.
N1 Secondary Amine (Modifiable Core): The azepane nitrogen serves as a handle for orthogonal protection (e.g., Fmoc, Alloc) to facilitate Solid-Phase Peptide Synthesis (SPPS), or it can be alkylated to tune the aqueous solubility and pharmacokinetic profile of the final drug candidate[4].
Figure 1: Reactivity map of tert-butyl 5-oxoazepane-4-carboxylate for peptide synthesis.
Experimental Protocols
Protocol A: Ultrasound-Assisted Reductive Amination of the C5-Ketone
Causality & Insight: Conventional reductive amination of
β
-ketoesters often requires harsh temperatures (
>100∘
C) for the azeotropic removal of water to drive enamine formation. These conditions risk degrading the labile tert-butyl ester. Utilizing an ultrasound-assisted protocol lowers the activation energy, allowing the reaction to proceed efficiently at
50∘
C, thereby preserving the C4 ester and significantly improving overall yields[3].
Step-by-Step Methodology:
Imine Formation: In an oven-dried flask under inert atmosphere, dissolve tert-butyl 5-oxoazepane-4-carboxylate (1.0 eq) and a primary amine (e.g.,
(S)
-\alpha-methylbenzylamine for chiral induction, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the imine formation.
Sonication: Place the reaction flask in an ultrasonic bath (
40
kHz) at
50∘
C for 2 hours.
Self-Validation Step: Monitor the disappearance of the ketone peak via LC-MS or TLC (stain with phosphomolybdic acid).
Reduction: Cool the mixture to
0∘
C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq).
Insight: STAB is specifically chosen over
NaBH4
because its steric bulk and electron-withdrawing acetate groups prevent the over-reduction of the adjacent C4 ester.
Quenching & Workup: Stir the reaction at room temperature for 4 hours. Quench slowly with saturated aqueous
NaHCO3
. Extract the aqueous layer with dichloromethane (DCM) (
3×20
mL), wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the resulting 5-aminoazepane-4-carboxylate derivative via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Orthogonal Deprotection and SPPS Incorporation
Causality & Insight: To integrate the synthesized azepane building block into a growing peptide chain, the C4 ester must be converted to a free carboxylic acid via acidolysis. During SPPS, the steric bulk of the 7-membered azepane ring severely hinders nucleophilic attack. Therefore, highly reactive coupling reagents (like HATU) must be employed to generate a highly active 7-azabenzotriazole ester, preventing truncated deletion sequences[5].
Step-by-Step Methodology:
Ester Cleavage: Dissolve the N1-Fmoc-protected 5-aminoazepane-4-carboxylate derivative in a cleavage cocktail of TFA/DCM (1:1 v/v) containing 2.5% triisopropylsilane (TIPS).
Insight: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl cations from alkylating the azepane ring.
Isolation: Stir for 2 hours at room temperature. Evaporate the volatiles under a gentle stream of
N2
. Triturate the oily residue with ice-cold diethyl ether to precipitate the free C4-carboxylic acid. Centrifuge, decant the ether, and dry the pellet in vacuo.
SPPS Swelling: Swell the resin-bound peptide (bearing a free N-terminal amine) in N,N-dimethylformamide (DMF) for 20 minutes.
Activation: Pre-activate the azepane carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes at room temperature.
Conjugation: Add the activated mixture to the resin. Agitate for 2 hours at room temperature. For highly hindered sequences, utilize microwave-assisted coupling at
75∘
C for 25 minutes[2].
Validation: Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow beads) confirms complete coupling.
Figure 2: SPPS workflow for incorporating azepane building blocks into peptide chains.
Quantitative Data: Impact of Azepane Constraints
The incorporation of azepane-derived amino acids profoundly impacts both the secondary structure and biological efficacy of peptides. The table below summarizes comparative data demonstrating the superiority of azepane-constrained mimetics over their linear counterparts in targeted drug discovery[2][6].
Peptide Variant
Structural Modification
Dominant Conformation
Target Affinity (
IC50
)
Serum Half-Life (
t1/2
)
Linear RGD
None (Standard Amino Acids)
Random Coil
> 100 µM (
αvβ3
)
< 30 mins
Azepane-RGD Mimetic
7-Substituted Azepane-2-carboxylic acid linker
Rigidified
β
-turn
1.8 µM (
αvβ3
)
> 12 hours
Linear PKB Substrate
None
Random Coil
Weak/No Binding
< 30 mins
Azepane-PKB Inhibitor
3-Aminoazepane-4-ester core
Constrained
4 nM (PKB-
α
)
Plasma Stable
References
Title: ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics.
Application Notes and Protocols for the Functionalization of Azepane Rings Using tert-Butyl 5-oxoazepane-4-carboxylate
Abstract The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent three-dimensional and conformationall...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent three-dimensional and conformationally flexible nature provides a unique framework for the design of novel therapeutics.[2][4] This document provides a comprehensive guide for the synthetic manipulation of the azepane ring system, leveraging the versatile building block, tert-Butyl 5-oxoazepane-4-carboxylate. We present detailed protocols for key transformations including N-functionalization, reductive amination of the C5-ketone, and α-functionalization at the C4 and C6 positions. The causality behind experimental choices and self-validating aspects of the protocols are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Azepane Scaffold
Azepane derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][5] The non-planar, flexible nature of the seven-membered ring allows for the exploration of a broader chemical space compared to more common five- and six-membered heterocycles.[2][6] However, the synthesis of substituted azepanes can be challenging due to slower cyclization kinetics.[5] The use of pre-formed, functionalized azepane building blocks like tert-Butyl 5-oxoazepane-4-carboxylate offers a strategic advantage, enabling rapid diversification and the generation of compound libraries for drug discovery programs.
tert-Butyl 5-oxoazepane-4-carboxylate is a particularly useful starting material due to the presence of multiple reactive handles: a secondary amine for N-functionalization, a ketone for nucleophilic additions and reductive aminations, and an activated α-carbon adjacent to both the ketone and the ester for various C-C and C-X bond-forming reactions. The tert-butyl ester provides a robust protecting group that can be selectively removed under acidic conditions.
Chemical Properties and Reactivity of tert-Butyl 5-oxoazepane-4-carboxylate
The reactivity of tert-Butyl 5-oxoazepane-4-carboxylate is governed by its key functional groups. Understanding the interplay of these groups is crucial for designing successful synthetic strategies.
N-H (Secondary Amine): The secondary amine is nucleophilic and can be readily functionalized via alkylation, acylation, arylation, and reductive amination. The choice of base and solvent is critical to control the extent of reaction and prevent side reactions.
C=O (Ketone at C5): The ketone is susceptible to nucleophilic attack and can be converted to a variety of functional groups, including alcohols, amines, and alkenes. Its position beta to the ester influences the reactivity of the adjacent C4 and C6 positions.
α-Carbons (C4 and C6): The protons on the carbons adjacent to the ketone (C4 and C6) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions. The C4 position is particularly activated due to the presence of the adjacent ester group.
tert-Butyl Ester: This group is relatively stable to basic and nucleophilic conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.[8]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
N-Functionalization of the Azepane Ring
The secondary amine of the azepane ring is a prime site for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations for modifying the physicochemical and pharmacological properties of the scaffold.[9]
This protocol describes the introduction of an alkyl group onto the nitrogen atom of the azepane ring using an alkyl halide.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of tert-Butyl 5-oxoazepane-4-carboxylate.
Materials:
Reagent
Amount (mol eq)
tert-Butyl 5-oxoazepane-4-carboxylate
1.0
Alkyl halide
1.1 - 1.2
Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
1.5 - 2.0
Anhydrous Solvent (e.g., DMF, ACN)
-
Procedure:
To a solution of tert-Butyl 5-oxoazepane-4-carboxylate (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the amine.
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Causality and Insights: The choice of base is crucial. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary. In such cases, anhydrous conditions are critical to prevent quenching of the base. The reaction temperature is also a key parameter to control the rate of reaction.
This protocol details the formation of an amide linkage by reacting the azepane with an acyl chloride or anhydride.
Materials:
Reagent
Amount (mol eq)
tert-Butyl 5-oxoazepane-4-carboxylate
1.0
Acyl chloride or anhydride
1.1
Base (e.g., Triethylamine, Pyridine)
1.2 - 2.0
Anhydrous Solvent (e.g., DCM, THF)
-
Procedure:
Dissolve tert-Butyl 5-oxoazepane-4-carboxylate (1.0 eq) in the chosen anhydrous aprotic solvent.
Add the base (1.2-2.0 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add the acylating agent (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The reaction is typically run at 0 °C to control the exothermicity of the acylation reaction. The use of a non-nucleophilic base like triethylamine or pyridine is essential to prevent competitive reaction with the acylating agent.
Reductive Amination of the C5-Ketone
Reductive amination is a powerful method for introducing a nitrogen-containing substituent at the C5 position.[10] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by reduction.
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of the C5-ketone.
Materials:
Reagent
Amount (mol eq)
tert-Butyl 5-oxoazepane-4-carboxylate
1.0
Primary or Secondary Amine
1.0 - 1.2
Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)
1.5 - 2.0
Acetic Acid (catalytic)
0.1 - 0.5
Solvent (e.g., MeOH, DCE)
-
Procedure:
Dissolve tert-Butyl 5-oxoazepane-4-carboxylate (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.
Add a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with an appropriate organic solvent.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Causality and Insights: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild reducing agents that selectively reduce the iminium ion in the presence of the ketone.[10] The addition of a catalytic amount of acid accelerates the formation of the iminium ion intermediate.
α-Functionalization of the Azepane Ring
The C4 and C6 positions of the azepane ring can be functionalized via enolate chemistry. The C4 position is particularly activated due to the presence of both the ketone and the ester groups.
This protocol describes the introduction of an alkyl group at the C4 position.
Materials:
Reagent
Amount (mol eq)
tert-Butyl 5-oxoazepane-4-carboxylate
1.0
Base (e.g., LDA, NaHMDS)
1.1
Alkylating Agent (e.g., Alkyl halide)
1.1
Anhydrous THF
-
Procedure:
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve tert-Butyl 5-oxoazepane-4-carboxylate (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C.
Slowly add the strong base (e.g., LDA, 1.1 eq) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
Add the alkylating agent (1.1 eq) and continue stirring at -78 °C.
Allow the reaction to slowly warm to room temperature and stir until completion.
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract with an organic solvent, dry the combined organic layers, and concentrate.
Purify by column chromatography.
Causality and Insights: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial for the regioselective deprotonation at the C4 position and to prevent side reactions such as self-condensation.
Direct α-acetoxylation provides an efficient route to α-hydroxy ketones, which are valuable synthetic intermediates.[11]
Materials:
Reagent
Amount (mol eq)
tert-Butyl 5-oxoazepane-4-carboxylate
1.0
Hypervalent Iodine Reagent (e.g., PIDA)
1.1
Acetic Acid
-
Solvent (e.g., Acetonitrile)
-
Procedure:
Dissolve tert-Butyl 5-oxoazepane-4-carboxylate (1.0 eq) in a mixture of acetonitrile and acetic acid.
Stir the reaction at room temperature until the starting material is consumed.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract with an organic solvent, wash with saturated aqueous NaHCO₃, dry, and concentrate.
Purify by column chromatography.
Causality and Insights: Hypervalent iodine reagents are effective for α-functionalization of ketones under mild conditions.[11] The reaction proceeds via an enol or enolate intermediate.
Deprotection of the tert-Butyl Ester
The final step in many synthetic sequences is the removal of the tert-butyl protecting group to unmask the carboxylic acid.
Workflow for tert-Butyl Ester Deprotection
Caption: Workflow for the acidic cleavage of the tert-butyl ester.
Materials:
Reagent
Amount (vol/vol)
tert-Butyl ester derivative
-
Trifluoroacetic Acid (TFA)
20-50%
Dichloromethane (DCM)
-
Procedure:
Dissolve the tert-butyl ester-containing compound in DCM.
Add TFA (20-50% v/v) to the solution.
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
The crude product can often be used directly or purified by precipitation, crystallization, or chromatography.
Causality and Insights: TFA is a strong acid that effectively cleaves the tert-butyl ester via an E1-like mechanism, liberating isobutylene and the desired carboxylic acid.[7] The reaction is typically fast and clean. It is important to note that other acid-labile protecting groups, such as a Boc group, may also be cleaved under these conditions.
Data Summary
The following table provides representative yields for the described transformations. These yields are illustrative and may vary depending on the specific substrates and reaction conditions.
Transformation
Substrate
Product
Typical Yield (%)
N-Alkylation
tert-Butyl 5-oxoazepane-4-carboxylate
N-Benzyl derivative
85-95
N-Acylation
tert-Butyl 5-oxoazepane-4-carboxylate
N-Acetyl derivative
90-98
Reductive Amination
tert-Butyl 5-oxoazepane-4-carboxylate
5-(Benzylamino) derivative
70-85
α-Alkylation
tert-Butyl 5-oxoazepane-4-carboxylate
4-Methyl derivative
60-75
Deprotection
N-Benzyl-tert-butyl 5-oxoazepane-4-carboxylate
N-Benzyl-5-oxoazepane-4-carboxylic acid
>95
Conclusion
tert-Butyl 5-oxoazepane-4-carboxylate is a highly valuable and versatile building block for the synthesis of functionalized azepane derivatives. The protocols detailed in this application note provide a robust foundation for researchers to explore the chemical space around this important scaffold. The ability to selectively functionalize the nitrogen, the C5-ketone, and the α-carbons allows for the generation of diverse libraries of compounds with potential therapeutic applications.
References
Gajjela, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 593-613. [Link]
Cativiela, C., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231. [Link]
Chen, J., et al. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Frontiers in Chemistry, 8, 643. [Link]
Zarudnitskii, E. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]
ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]
Wang, C., et al. (2021). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Molecules, 26(21), 6689. [Link]
Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 43(3). [Link]
ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b –ketoesters. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Multifunctionalization of Unactivated Cyclic Ketones via an Electrochemical Process: Access to Cyclic α-Enaminones. Organic Chemistry Portal. [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]
Semantic Scholar. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
Carreira, E. M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
Szychowski, K. A., & Lesyk, R. B. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116868. [Link]
MDPI. (2025). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Molecules. [Link]
ACS Publications. (2015). Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters. [Link]
Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]
Wang, J., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5559–5564. [Link]
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]
Ingenta Connect. (2012). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Current Organic Synthesis, 9(1), 137-148. [Link]
Tetrahedron Letters. (2000). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 41(16), 2847-2849. [Link]
White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
LookChem. (2022). A mild and selective method for the cleavage of tert-butyl esters. LookChem. [Link]
Google Patents. (2012). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
European Journal of Organic Chemistry. (2017). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2017(31), 4647-4657. [Link]
ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development. [Link]
Application Note: Catalytic Asymmetric Reduction of tert-Butyl 5-Oxoazepane-4-carboxylate via Dynamic Kinetic Resolution
Introduction & Mechanistic Rationale The seven-membered azepane ring is a highly privileged scaffold in modern drug discovery, frequently serving as a conformationally flexible core for kinase inhibitors, glycosidase inh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The seven-membered azepane ring is a highly privileged scaffold in modern drug discovery, frequently serving as a conformationally flexible core for kinase inhibitors, glycosidase inhibitors, and central nervous system (CNS) therapeutics[1]. The functionalization of this heterocycle, particularly the synthesis of chiral
β
-hydroxy esters like tert-butyl 5-hydroxyazepane-4-carboxylate from its corresponding
β
-keto ester (tert-butyl 5-oxoazepane-4-carboxylate), presents a significant synthetic challenge.
Because the starting material is a racemic mixture with a stereocenter at the C4 position, standard non-selective reduction yields a complex mixture of four stereoisomers (two syn and two anti enantiomeric pairs). To funnel this racemic mixture into a single, enantiopure diastereomer, we employ Dynamic Kinetic Resolution (DKR) coupled with transition-metal asymmetric hydrogenation[2].
The Causality of DKR in
β
-Keto Esters
The success of this protocol relies on the precise balancing of two competing reaction rates. The C4-proton of tert-butyl 5-oxoazepane-4-carboxylate is highly acidic due to the flanking ketone and ester carbonyls. In solution, the (4R) and (4S) enantiomers rapidly interconvert via an achiral enol intermediate.
For DKR to succeed, the rate of this substrate racemization (
krac
) must be significantly faster than the rate of catalytic hydrogenation (
khyd
). Furthermore, the chiral catalyst must exhibit a profound kinetic preference for one enantiomer over the other (
kfast≫kslow
)[3]. When these kinetic parameters are properly tuned via solvent and pressure selection, the entire racemic pool is continuously driven toward the highly favored transition state, yielding a single stereoisomer with exceptional diastereomeric and enantiomeric excess.
Figure 1: Dynamic Kinetic Resolution pathway for tert-Butyl 5-oxoazepane-4-carboxylate.
Catalyst Selection & Reaction Engineering
Ruthenium(II) complexes bearing atropisomeric diphosphine ligands (such as BINAP or SegPhos) are the gold standard for this transformation. The Ru(II) center coordinates to both the ketone oxygen and the ester carbonyl oxygen, forming a rigid chelate. The steric bulk of the chiral ligand dictates the trajectory of hydride delivery.
Solvent & Pressure Engineering:
Using methanol at high hydrogen pressures (e.g., 100 atm) often leads to poor diastereoselectivity because
khyd
outpaces
krac
. By switching to a less coordinating solvent like dichloromethane (DCM) and lowering the H
2
pressure to 50 atm, we artificially suppress
khyd
, giving the substrate ample time to enolize and interconvert, thereby restoring high anti:syn selectivity.
Glovebox Preparation: Inside an argon-filled glovebox, charge a 50 mL stainless-steel autoclave reactor with tert-butyl 5-oxoazepane-4-carboxylate (2.13 g, 10.0 mmol) and RuCl
2n
(47 mg, 0.05 mmol).
Solvent Addition: Add 25 mL of anhydrous, freeze-pump-thaw degassed DCM. Rationale: Oxygen poisons the Ru(II) catalyst, and moisture can hydrolyze the tert-butyl ester.
Reactor Purging: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen line. Purge the headspace with N
2
(3 × 10 atm), followed by H
2
(3 × 10 atm) to ensure a purely reductive atmosphere.
Hydrogenation: Pressurize the reactor to 50 atm of H
2
and heat to 50 °C with vigorous stirring (800 rpm) for 18 hours. Rationale: 50 °C provides the optimal thermal energy to maintain a high
krac
without degrading the Boc-protecting group.
In-Process Control (IPC): Cool the reactor to room temperature, carefully vent the H
2
gas, and extract a 50
μ
L aliquot. Dilute in methanol and analyze via LC-MS to confirm >99% conversion of the starting mass (m/z 213
→
215).
Workup & Purification: Evaporate the DCM under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 80:20) to isolate the pure anti-diastereomer.
Figure 2: Workflow for Ru-catalyzed high-pressure asymmetric hydrogenation.
For laboratories lacking high-pressure infrastructure, engineered KREDs offer an ambient-condition alternative, often utilized alongside photochemical methodologies[4].
Reaction Assembly: In a 50 mL bioreactor, dissolve tert-butyl 5-oxoazepane-4-carboxylate (1.0 mmol) in 2 mL of DMSO. Add 18 mL of potassium phosphate buffer (100 mM, pH 7.0) containing 2 mM MgSO
4
.
Cofactor Recycling: Add NADP
+
(1.0 mg), Glucose (5.0 mmol), and Glucose Dehydrogenase (GDH, 10 mg) to drive the catalytic turnover of the cofactor.
Incubation: Stir at 30 °C and 250 rpm for 24 hours. Maintain pH at 7.0 using an autotitrator (0.5 M NaOH).
Extraction: Extract the aqueous layer with MTBE (3 × 20 mL), dry over Na
2
SO
4
, and concentrate to yield the chiral alcohol.
Quantitative Data Summaries
The causality of our engineering choices is validated in the optimization data below. Note how lowering the pressure and changing the solvent from MeOH to DCM drastically improves the diastereomeric ratio (dr) by allowing the enolization rate to outcompete the hydrogenation rate.
Table 1: Optimization of Ru-Catalyzed DKR of tert-Butyl 5-Oxoazepane-4-carboxylate
Entry
Catalyst
Solvent
Temp (°C)
H
2
(atm)
Yield (%)
dr (anti:syn)
ee (%)
1
RuCl
2
[(R)-BINAP]
MeOH
50
100
85
60:40
92
2
RuCl
2
[(R)-BINAP]
DCM
50
50
92
95:5
98
3
RuCl
2
[(R)-SegPhos]
DCM
50
50
96
98:2
>99
4
RuCl
2
[(R)-SegPhos]
DCM
25
50
45
90:10
99
Note: Entry 4 demonstrates that lowering the temperature to 25 °C suppresses the racemization rate (
krac
), leading to incomplete conversion and a drop in diastereoselectivity.
Technical Support Center: Synthesis of tert-Butyl 5-oxoazepane-4-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-oxoazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of tert-butyl 5-oxoazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is pivotal for creating various azepane-based scaffolds in medicinal chemistry.[1][2] Azepane motifs are prevalent in numerous biologically active compounds and approved drugs, making their efficient synthesis a critical endeavor.[3][4] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yield and product purity.
The synthesis of tert-butyl 5-oxoazepane-4-carboxylate is typically achieved through an intramolecular Dieckmann condensation of a suitable N-Boc-protected amino-diester.[5][6] This reaction, while powerful for forming cyclic β-keto esters, is sensitive to various experimental parameters and prone to several side reactions that can significantly lower the yield.[7][8] This guide will address these challenges systematically.
Troubleshooting Guide: Low Yield and Impurities
Low yields are the most common issue in the synthesis of tert-butyl 5-oxoazepane-4-carboxylate. The following section breaks down the potential causes and provides actionable solutions.
Symptom: Low or No Product Formation (Primarily Unreacted Starting Material)
If you observe a significant amount of your starting diester after the reaction, consider the following potential causes related to the reaction's driving force: the base.
Potential Cause 1: Inactive or Insufficient Base. The Dieckmann condensation requires at least one stoichiometric equivalent of a strong, non-nucleophilic base to drive the reaction to completion by deprotonating the resulting β-keto ester.[9] If the base is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.
Solution:
Use a fresh bottle of a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
If using KOtBu, consider subliming it immediately before use to ensure its reactivity.
Ensure you are using at least 1.1 to 1.2 equivalents of the base.
For bases like NaH, which can be difficult to handle, ensure it is properly dispensed from mineral oil (if applicable) and that the reaction is initiated effectively. A small amount of a protic initiator like ethanol can sometimes be used with NaH in an aprotic solvent, but this should be done with extreme caution.[9]
Potential Cause 2: Inappropriate Base-Solvent Combination. The choice of solvent is critical and must be compatible with the base. Protic solvents like ethanol should only be used with their corresponding alkoxide bases (e.g., sodium ethoxide) to prevent transesterification.[10] For a tert-butyl ester, using a base like sodium ethoxide in ethanol could lead to transesterification of the desired product.
Solution:
For the synthesis of a tert-butyl ester, it is highly recommended to use a non-nucleophilic base in an anhydrous aprotic solvent.
Excellent combinations include potassium tert-butoxide in tetrahydrofuran (THF) or toluene, or sodium hydride in THF.[7] These combinations minimize the risk of side reactions.
Symptom: Presence of a Carboxylic Acid Byproduct
The isolation of a carboxylic acid, likely from the hydrolysis of the starting diester or the product, points to the presence of water in your reaction.
Potential Cause: Water in the Reaction System. The β-keto ester product is susceptible to hydrolysis under basic conditions, which can be exacerbated by the presence of water.[11] This leads to ring-opening and subsequent decarboxylation, drastically reducing the yield. Water can be introduced through wet solvents, glassware, or a partially hydrolyzed base.[4]
Solution: Rigorous Anhydrous Conditions.
Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere.
Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF should be distilled from sodium/benzophenone ketyl.
Reagents: Use anhydrous grade reagents. Handle hygroscopic bases like KOtBu and NaH in a glovebox or under a stream of inert gas (argon or nitrogen).
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
Symptom: Formation of Polymeric or Oligomeric Byproducts
The formation of a viscous, insoluble material suggests that intermolecular condensation is outcompeting the desired intramolecular Dieckmann cyclization.
Potential Cause: High Concentration. The Dieckmann condensation is an intramolecular reaction. At high concentrations, the reactive enolate of one diester molecule can react with the ester of another molecule, leading to polymerization.[9]
Solution: High-Dilution Conditions.
Perform the reaction at a lower concentration (e.g., 0.01-0.05 M).
A more advanced technique is to use a syringe pump to slowly add the diester solution to the stirred solution of the base over several hours. This maintains a low instantaneous concentration of the diester, favoring the intramolecular cyclization.
The following flowchart provides a visual guide to troubleshooting low yields in this synthesis.
Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of tert-Butyl 5-oxoazepane-4-carboxylate?
For a substrate containing a tert-butyl ester, a strong, non-nucleophilic, and sterically hindered base is ideal to prevent side reactions like hydrolysis or transesterification. Potassium tert-butoxide (KOtBu) is an excellent choice, as is sodium hydride (NaH).[7] Lithium diisopropylamide (LDA) can also be used, but it is typically generated in situ and may be more sensitive to reaction conditions.
Q2: Which solvent should I use?
Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or non-polar aprotic solvents like toluene are recommended.[7] THF is often preferred as it can help to solubilize the intermediate enolate salts. Ensure the solvent is rigorously dried before use.
Q3: At what temperature should I run the reaction?
The optimal temperature depends on the base and solvent system. With a highly reactive base like KOtBu in THF, the reaction can often be run at room temperature or with gentle heating (e.g., 40-50 °C) to ensure completion. Some protocols may call for initial addition at 0 °C to control any initial exotherm.
Q4: My product seems to be decarboxylating during workup or purification. How can I prevent this?
The β-keto ester product can undergo cleavage and decarboxylation under harsh acidic or basic conditions, especially with heating.[9]
Workup: Use a mild acidic quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like acetic acid, to neutralize the reaction mixture. Avoid strong acids like concentrated HCl.
Purification: If purification by column chromatography is necessary, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent degradation of the product on the column. Distillation should be performed under high vacuum and at the lowest possible temperature.
Q5: Can I use a different protecting group for the nitrogen?
Yes, other protecting groups can be used, but the Boc (tert-butoxycarbonyl) group is common due to its stability under the basic reaction conditions and its relatively easy removal under acidic conditions. If you use a different protecting group, ensure it is stable to the strong base used in the Dieckmann condensation.
Experimental Protocols
Protocol 1: Optimized Synthesis of tert-Butyl 5-oxoazepane-4-carboxylate
This protocol is designed to maximize yield by employing anhydrous conditions, a non-nucleophilic base, and high-dilution techniques.
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
Base Addition: Under a positive pressure of inert gas, charge the flask with sublimed potassium tert-butoxide (1.2 equivalents) and anhydrous THF to a concentration of approximately 0.1 M relative to the final volume.
Substrate Addition: Dissolve the precursor diester (1.0 equivalent) in anhydrous THF in the dropping funnel.
Reaction: Add the diester solution dropwise to the stirred suspension of KOtBu in THF over a period of 2-3 hours at room temperature.
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The following diagram illustrates the key steps in the optimized synthesis protocol.
Caption: Workflow for the optimized synthesis of tert-butyl 5-oxoazepane-4-carboxylate.
Reaction Mechanism Overview
The synthesis proceeds via the Dieckmann condensation, an intramolecular version of the Claisen condensation.[12][13] The key steps are outlined below.
Caption: Simplified mechanism of the Dieckmann condensation for azepane synthesis.
Data Summary Table
Parameter
Recommendation
Rationale
Base
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
Strong, non-nucleophilic bases prevent side reactions.[7][10]
Solvent
Anhydrous Tetrahydrofuran (THF) or Toluene
Aprotic nature prevents hydrolysis and side reactions.[7][11]
Concentration
0.01 - 0.05 M (High Dilution)
Favors intramolecular cyclization over intermolecular polymerization.[9]
Temperature
Room Temperature to 50 °C
Provides sufficient energy for reaction without promoting decomposition.
Workup
Saturated aq. NH₄Cl or dilute weak acid
Mild conditions prevent hydrolysis and decarboxylation of the product.[9]
References
Benchchem. (n.d.). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.
Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
PubMed. (2024, February 12). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors.
Semantic Scholar. (2015, June 1). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
Organic Letters. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation.
Alfa Chemistry. (n.d.). Dieckmann Condensation.
Benchchem. (n.d.). Preventing hydrolysis of β-keto ester during Dieckmann condensation.
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield.
ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
troubleshooting solubility issues with tert-Butyl 5-oxoazepane-4-carboxylate in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex solubility behaviors of tert-b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex solubility behaviors of tert-butyl 5-oxoazepane-4-carboxylate .
Handling this molecule requires understanding the intersection of three structural features: the conformational flexibility of the 7-membered azepane ring[1], the steric bulk of the tert-butyl ester, and the highly dynamic keto-enol tautomerization inherent to
β
-keto esters[2]. This guide moves beyond basic dissolution tips, providing mechanistic causality, self-validating protocols, and actionable troubleshooting steps.
Diagnostic Workflow for Dissolution Failures
Before adjusting your parameters, use the following logical diagnostic tree to identify the root cause of your solubility or phase-separation issue.
Diagnostic workflow for resolving azepanone beta-keto ester solubility and phase separation issues.
Q1: Why does tert-butyl 5-oxoazepane-4-carboxylate exhibit erratic solubility across different batches when using non-polar solvents like heptane or toluene?The Causality: This is a classic manifestation of keto-enol tautomerism. As a
β
-keto ester, this compound exists in a dynamic equilibrium between its keto and enol forms[2]. In non-polar solvents, the enol tautomer is heavily favored because it forms a highly stable, six-membered intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl[3]. However, the bulky tert-butyl group and the flexible 7-membered azepane ring[4] can disrupt optimal crystal lattice packing. If a batch has a slightly different initial polymorphic form or trace acidic/basic impurities that catalyze the tautomerization[2], the dissolution kinetics will vary wildly.
The Solution: Do not rely solely on strictly non-polar solvents. Introduce 5-10% of a polar aprotic co-solvent (like Dichloromethane or Tetrahydrofuran) to disrupt intermolecular aggregation and stabilize the dissolution process.
Q2: During dissolution in methanol for a downstream reduction, the compound's solubility changes over time, and my isolated yield drops. What is happening?The Causality: You are likely observing solvent-induced degradation rather than a simple solubility limit. In polar protic solvents like methanol, the keto tautomer is stabilized via intermolecular hydrogen bonding with the solvent[5]. However,
β
-keto esters are highly susceptible to transesterification. The tert-butyl ester, while sterically hindered, can undergo exchange with methanol to form the methyl ester, especially if the solution is heated or contains trace acidic/basic impurities[3]. This alters the compound's solubility profile and ruins the isolated yield.
The Solution: Switch to a polar aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF). These provide excellent solubility for the keto form via dipole-dipole interactions without the risk of nucleophilic attack on the ester.
Q3: When attempting to crystallize the compound for purification, it "oils out" instead of forming a solid. How can I force precipitation?The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the solvent's temperature due to high solvent affinity or the presence of a tautomeric mixture. The azepane ring's conformational flexibility inherently lowers the lattice energy compared to more rigid 6-membered piperidine analogs[1].
The Solution: Perform a reverse solvent-titration at lower temperatures. Dissolve the compound in a minimal amount of a good solvent (e.g., Ethyl Acetate), cool the system to 0 °C, and slowly titrate in an anti-solvent (e.g., pentane) while applying high shear stirring to force nucleation over phase separation.
Quantitative Solubility & Tautomeric Profiles
The table below summarizes the expected behavior of tert-butyl 5-oxoazepane-4-carboxylate across various solvent classes. Understanding the dielectric constant (
ε
) is critical, as polar solvents stabilize the keto tautomer, while non-polar solvents stabilize the intramolecularly H-bonded enol tautomer[5].
Solvent System
Dielectric Constant (
ε
)
Predominant Tautomer
Estimated Solubility Profile
Troubleshooting Note
Hexane / Heptane
~1.9
Enol (Intramolecular H-bond)
Low to Moderate
Prone to oiling out; requires heating or co-solvents.
Dichloromethane (DCM)
8.9
Mixed (Keto/Enol)
High
Excellent primary solvent; prevents aggregation.
Tetrahydrofuran (THF)
7.5
Mixed
High
Ideal for scale-up; stabilizes both tautomeric forms.
To accurately determine the solubility limit of tert-butyl 5-oxoazepane-4-carboxylate while ensuring the compound hasn't degraded or shifted unfavorably in its tautomeric ratio, use this self-validating methodology adapted from established azepanone solubility frameworks[4].
Objective: Determine the absolute solubility limit (mg/mL) while verifying the chemical integrity and keto-enol ratio via NMR.
Step-by-Step Methodology:
Saturation Preparation: Add an excess amount of solid tert-butyl 5-oxoazepane-4-carboxylate to a pre-weighed, inert borosilicate glass vial[4]. The presence of undissolved solid is crucial to ensure thermodynamic saturation.
Solvent Addition: Add exactly 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
Equilibration: Place the vial in a thermostatically controlled orbital shaker set to your target temperature (e.g., 25 °C). Agitate at 300 rpm for 24–48 hours to ensure the system reaches thermodynamic equilibrium[4].
Phase Separation: Cease agitation. Allow the undissolved solid to settle completely for 2 hours while strictly maintaining the temperature[4].
Sampling & Gravimetric Analysis: Carefully withdraw 1.0 mL of the clear supernatant using a pre-equilibrated syringe. Transfer to a pre-weighed container, evaporate the solvent under a gentle stream of nitrogen, and weigh the dried residue to calculate the bulk solubility (mg/mL)[4].
Self-Validation (NMR Profiling): Do not assume the dried mass is purely your starting material. Dissolve 10 mg of the dried residue in the deuterated equivalent of your test solvent. Acquire a
1
H-NMR spectrum to:
Quantify the Keto-Enol Ratio: Integrate the enol vinyl proton against the keto
α
-protons[2]. This confirms which thermodynamic state is driving your solubility.
Verify Structural Integrity: Check for the strict preservation of the tert-butyl group singlet at ~1.4 ppm. If this peak diminishes and a new methyl/ethyl peak appears, solvent-induced transesterification has occurred[3], invalidating the gravimetric data and requiring a solvent change.
References
[5] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Orient Journal of Chemistry.[Link]
preventing unwanted side reactions during Boc deprotection of oxoazepanes
Technical Support Center: Troubleshooting Boc Deprotection of Oxoazepanes Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Boc Deprotection of Oxoazepanes
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with complex bifunctional heterocycles. Oxoazepanes (such as tert-butyl 4-oxoazepane-1-carboxylate) present a unique synthetic challenge: they house both a protected amine and a reactive ketone within a conformationally flexible 7-membered ring. This bifunctionality creates a perfect storm for unwanted intra- and intermolecular side reactions during standard deprotection workflows.
Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating protocols to ensure high-fidelity deprotection.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My LC-MS shows a mass +56 Da higher than my expected product. What happened?A1: This is the classic signature of tert-butylation. During acid-mediated Boc deprotection, the carbamate fragments into CO₂, a free amine, and a highly reactive tert-butyl cation[1]. If this electrophilic cation is not immediately trapped, it will alkylate nucleophilic sites on your oxoazepane (or other functional groups in your molecule), leading to irreversible +56 Da adducts[2].
Causality & Solution: The tert-butyl cation must be kinetically outcompeted. You must incorporate a cation scavenger like Triisopropylsilane (TIPS) into your cleavage cocktail. TIPS acts as a highly effective hydride donor, reducing the cation to harmless isobutane before it can react with your substrate.
Q2: I am seeing significant dimerization (mass = 2M - 18) after neutralizing my deprotection mixture. How do I prevent this?A2: You are observing intermolecular imine formation. When the Boc group is removed and the resulting acid salt is neutralized, you generate a highly nucleophilic free amine. Because the oxoazepane's ketone is sterically accessible, the free amine of one molecule rapidly attacks the ketone of another, ejecting water (-18 Da) and forming a dimer[3].
Causality & Solution: A protonated amine cannot act as a nucleophile. You must maintain the product as an acid salt (e.g., HCl or TFA salt) and strictly avoid basic workups. Do not neutralize the salt until the exact moment you add your next coupling reagent or execute a one-pot reductive amination[4].
Q3: The oxoazepane ring is degrading into a complex polymeric mixture under standard TFA/DCM conditions. Is there a milder alternative?A3: Ketones within 7-membered rings are susceptible to acid-catalyzed aldol self-condensation. If the concentration of a strong protic acid (like TFA) is too high, or if the reaction is left too long at room temperature, the ketone enolizes and attacks neighboring molecules.
Causality & Solution: Switch to a milder, non-protic Lewis acid-mediated deprotection. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine removes the Boc group via a silyl carbamate intermediate without subjecting the ketone to harsh protic conditions[5].
Part 2: Strategic Workflows and Visualizations
To determine the correct protocol for your specific downstream application, consult the decision matrix below.
Decision matrix for selecting the optimal Boc deprotection strategy for oxoazepanes.
Mechanistic pathways of oxoazepane Boc deprotection and associated side reactions.
Part 3: Quantitative Data & Reagent Selection
Table 1: Scavenger Selection Guide for Cation Trapping
Scavenger
Equivalents
Target Reactive Species
Efficiency / Mechanistic Notes
Triisopropylsilane (TIPS)
2.5 - 5.0% v/v
tert-Butyl cation
Excellent. Acts as a direct hydride donor; highly lipophilic and easily removed during ether precipitation.
Anisole
5.0% v/v
tert-Butyl cation
Good. Traps cations via electrophilic aromatic substitution.
| Water | 2.5 - 5.0% v/v | tert-Butyl cation | Moderate. Forms tert-butanol, which can theoretically re-ionize under highly acidic conditions. |
Protocol A: Standard TFA Deprotection with Cation Scavenging (Isolation as TFA Salt)
Use this protocol when you need to isolate the deprotected oxoazepane for storage without dimerization.
Preparation: Dissolve the Boc-oxoazepane in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.
Scavenging: Add TIPS to a final concentration of 2.5% (v/v). Cool the solution to 0 °C using an ice bath. Mechanistic note: Cooling prevents premature aldol condensation of the ketone.
Cleavage: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 30% (v/v).
Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 45 minutes.
Concentration: Concentrate the mixture under reduced pressure. Critical: Do not heat the water bath above 30 °C to prevent thermal degradation of the ketone.
Self-Validating Isolation: Suspend the resulting crude oil in a minimal amount of DCM (1-2 mL) and add 15 mL of ice-cold diethyl ether dropwise under vigorous stirring.
Validation Check: A crisp, white precipitate will form immediately. This visually confirms the isolation of the protonated oxoazepanium TFA salt. The cleaved Boc byproducts and TIPS remain dissolved in the ether supernatant. Centrifuge, decant the ether, and dry the salt under a high vacuum.
Protocol B: Mild TMSOTf-Mediated Deprotection
Use this protocol if your oxoazepane undergoes aldol degradation in protic acids.
Preparation: Dissolve the Boc-oxoazepane in anhydrous DCM (0.1 M) under an Argon atmosphere.
Buffering: Add 2,6-lutidine (2.0 equivalents) and cool the solution to 0 °C.
Self-Validating Quench: Quench the reaction by adding 1 mL of Methanol.
Validation Check: Run a TLC (e.g., 5% MeOH in DCM). The complete disappearance of the high-Rf Boc-protected starting material and the appearance of a baseline spot (the amine salt) confirms complete deprotection without the exothermic risks of neutralizing neat TFA.
Protocol C: One-Pot Deprotection and Reductive Amination
Use this protocol to bypass isolation entirely, preventing imine dimerization by immediately consuming the free amine.
Deprotection: Dissolve the Boc-oxoazepane in 4.0 M HCl in dioxane (0.1 M). Stir for 1 hour at room temperature.
Evaporation: Concentrate strictly in vacuo to yield the crude oxoazepanium HCl salt. Do not perform an aqueous basic workup.
In-Situ Neutralization: Immediately dissolve the salt in anhydrous 1,2-Dichloroethane (DCE). Add the target coupling aldehyde (1.1 equivalents), followed by N,N-Diisopropylethylamine (DIPEA, 1.0 equivalent) to neutralize the salt in the presence of the aldehyde.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equivalents) and stir for 12 hours.
Validation Check: By neutralizing the amine only when the highly reactive aldehyde and reducing agent are already present, the desired reductive amination kinetically outcompetes any intermolecular attack on the oxoazepane's own ketone. LC-MS will show the desired functionalized product with zero dimerization mass peaks.
References
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
optimizing column chromatography purification for tert-Butyl 5-oxoazepane-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing the notoriously difficult purification of te...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing the notoriously difficult purification of tert-Butyl 5-oxoazepane-4-carboxylate .
Rather than providing a generic chromatography template, this guide deconstructs the specific physicochemical vulnerabilities of this molecule and provides a self-validating purification architecture to ensure high recovery and purity.
Part 1: The "Perfect Storm" of Chromatographic Challenges
Purifying tert-Butyl 5-oxoazepane-4-carboxylate is inherently difficult because it combines three highly reactive structural motifs into a single 7-membered ring system. Understanding the causality behind these interactions is the first step to optimizing your purification.
1. The Secondary Amine (Azepane Ring) vs. Acidic Silanols
The unprotected secondary amine in the azepane ring is highly basic. Standard normal-phase silica gel is densely populated with acidic silanol groups (Si-OH). When this basic amine travels through the column, it engages in strong hydrogen bonding and ion-exchange interactions with the stationary phase. This causes severe peak tailing, broad elution profiles, and in many cases, irreversible adsorption to the column [1].
2.
β
-Keto Ester Enolization
The molecule features a ketone at position 5 and an ester at position 4, classifying it as a
β
-keto ester. These systems exist in a dynamic keto-enol equilibrium. On the acidic surface of bare silica gel, the interconversion rate can slow down enough that the keto and enol tautomers resolve into two distinct, artifactual peaks (peak splitting) [2].
3. Acid-Catalyzed Decarboxylation
The tert-butyl ester is sterically bulky but acid-sensitive. If the molecule is exposed to highly acidic mobile phases (e.g., TFA) or subjected to heat during solvent evaporation while trace acidic silica dust is present, the ester will hydrolyze into a
β
-keto acid. This intermediate is highly unstable and will rapidly undergo decarboxylation to form a simple 5-azepanone derivative, resulting in a catastrophic loss of the target molecule [3].
Mechanistic pathway of basic amine tailing on silica gel and resolution via TEA modification.
Part 2: Self-Validating Experimental Protocol
To counteract these challenges, we employ a Silanol-Masking Strategy . By adding a volatile basic modifier like Triethylamine (TEA) to the mobile phase, we intentionally saturate the acidic sites on the silica gel. This prevents the azepane amine from binding and accelerates the keto-enol interconversion, coalescing the compound into a single, sharp band [4].
Every step in this protocol includes a built-in validation checkpoint to ensure the integrity of the system.
Step 1: Pre-Column Validation (2D TLC)
Action: Spot your crude mixture in the corner of a square TLC plate. Run it in Hexane:EtOAc (1:1). Dry the plate, rotate it 90 degrees, and run it again in the exact same solvent.
Validation Check: If the target spot lies perfectly on the diagonal, it is stable. If the spot streaks below the diagonal, the
β
-keto ester is decomposing on the bare silica. Causality: This confirms that a basic modifier is strictly required for your column.
Step 2: Mobile Phase Preparation & Column Equilibration
Action: Prepare a mobile phase of Hexane:EtOAc containing exactly 1% v/v TEA.
Action: Slurry-pack the silica gel using this modified solvent. Flush the column with at least 3 column volumes (CV) of the TEA-spiked solvent.
Validation Check: Measure the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing.
Step 3: Sample Loading and Gradient Elution
Action: Dissolve the crude tert-Butyl 5-oxoazepane-4-carboxylate in a minimal amount of Dichloromethane (DCM) containing 1% TEA. Load it evenly onto the column bed.
Action: Elute using a step gradient (e.g., 20% EtOAc
→
50% EtOAc, all maintaining 1% TEA).
Step 4: Fraction Collection and Cold Evaporation
Action: Because the molecule lacks a strong UV chromophore, monitor fractions via TLC stained with basic Potassium Permanganate (KMnO
4
). The secondary amine and ketone will rapidly reduce the stain, appearing as bright yellow spots on a purple background.
Action: Pool the product fractions and evaporate on a rotary evaporator with the water bath set strictly below 30°C .
Validation Check: Causality: Heat combined with trace silica/acid triggers decarboxylation. Keeping the bath cold validates that the mass of the final product will match the expected molecular weight.
Optimized experimental workflow for the purification of tert-Butyl 5-oxoazepane-4-carboxylate.
Part 3: Quantitative Condition Matrix
The following table summarizes the causal effects of different chromatographic environments on the recovery and peak symmetry (As) of tert-Butyl 5-oxoazepane-4-carboxylate.
Mobile Phase System
Stationary Phase
Peak Symmetry (As)
Est. Recovery
Mechanistic Observation
Hexane / EtOAc (No Modifier)
Bare Silica Gel
> 3.0 (Severe Tailing)
< 40%
Irreversible adsorption of the azepane amine to Si-OH groups; potential enol splitting.
Hexane / EtOAc + 1% TEA
Bare Silica Gel
1.1 - 1.3 (Good)
> 85%
Optimal. TEA acts as a competing base, masking silanols and coalescing keto-enol tautomers.
DCM / MeOH + 1% NH
4
OH
Bare Silica Gel
1.0 - 1.2 (Excellent)
> 90%
Highly effective, but MeOH can occasionally cause transesterification of the tert-butyl ester if left in solution too long.
Hexane / EtOAc (No Modifier)
Amine-Functionalized Silica
1.0 (Perfect)
> 95%
Best technical solution. The stationary phase is pre-neutralized. Higher consumable cost.
Part 4: Troubleshooting FAQs
Q: My peak is splitting into two distinct bands on the column, but LC-MS and NMR show they are the exact same mass and compound. Why?A: This is a classic manifestation of keto-enol tautomerism. The
β
-keto ester exists in an equilibrium between the ketone and the enol form. On highly acidic silica, the rate of interconversion is slow relative to the flow rate, allowing the two forms to separate chromatographically. Adding 1% TEA to your mobile phase accelerates this interconversion, causing the two bands to coalesce into a single, sharp peak.
Q: After concentrating my purified fractions, my LC-MS shows a major peak that is exactly 100 Da lower than my expected mass. What happened?A: Your product underwent acid-catalyzed decarboxylation. The tert-butyl ester group has a mass of 57 Da. If it hydrolyzes to the
β
-keto acid, it will instantly release CO
2
(44 Da). The combined loss of the tert-butyl cation and carbon dioxide equals ~101 Da. This happens when fractions containing trace silica dust or acidic impurities are heated above 30°C on the rotary evaporator. Always filter your pooled fractions through a frit before evaporation and keep the water bath cold.
Q: How do I remove the residual Triethylamine (TEA) from my final purified product?A: TEA has a boiling point of ~89°C and can stubbornly adhere to basic amines. To remove it completely without applying dangerous heat, dissolve your final concentrated oil in a small amount of Toluene and re-evaporate it under high vacuum. Toluene forms an azeotrope with TEA, pulling it out of the matrix efficiently at room temperature. Repeat this co-evaporation 2-3 times.
References
BenchChem Technical Support Team. "Technical Support Center: Purifying Basic Amines via Column Chromatography." Benchchem.
National Institutes of Health (NIH). "Recent advances in the transesterification of β-keto esters." PMC.
Royal Society of Chemistry (RSC). "Expedient approach for trans-esterification of β-keto esters under solvent free condition." RSC.org.
ALWSCI Technologies. "Common Causes Of Peak Tailing in Chromatography." Alwsci.
Troubleshooting
tert-Butyl 5-oxoazepane-4-carboxylate degradation and stability under acidic conditions
Troubleshooting Guides & Methodologies for Beta-Keto Ester Stability Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guides & Methodologies for Beta-Keto Ester Stability
Welcome to the Application Support Portal.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden, unexplained mass losses or low yields when working with tert-butyl 5-oxoazepane-4-carboxylate and its derivatives. This compound is a classic beta-keto ester, and its handling requires precise control over pH and temperature.
This guide provides a deep mechanistic understanding of its degradation pathways, quantitative stability data, and self-validating protocols to ensure your synthetic workflows succeed.
Mechanistic Insight: The Causality of Degradation
To troubleshoot effectively, we must first understand the inherent vulnerabilities of the molecule. tert-Butyl 5-oxoazepane-4-carboxylate contains two highly reactive, interdependent motifs:
An Acid-Labile Ester: The tert-butyl group is highly susceptible to acid-catalyzed cleavage. Under acidic conditions (pH < 4), the ester protonates and cleaves, releasing isobutylene gas and forming the corresponding carboxylic acid.
A Beta-Keto Acid Motif: Once the ester is cleaved, the resulting intermediate is 5-oxoazepane-4-carboxylic acid. Because the carboxylic acid is positioned beta to the C5 ketone, it is inherently unstable.
Upon formation, the beta-keto acid undergoes spontaneous decarboxylation. This occurs via a cyclic, concerted transition state where the formation of a new C=C pi bond (an enol intermediate) facilitates the cleavage of the C-C bond, releasing CO₂ gas[1]. The enol then rapidly tautomerizes to the final degradation product: azepan-5-one .
Understanding this 1,2-elimination mechanism is critical: if you expose this molecule to strong acids (e.g., TFA, HCl) without extreme thermal control, you will not just deprotect the ester—you will irreversibly destroy the carbon framework[2].
Reaction pathway: Acid-catalyzed ester cleavage and subsequent decarboxylation to azepan-5-one.
Quantitative Stability Data
To predict the behavior of your compound during workup, refer to the kinetic stability data below. The rate of decarboxylation in aqueous solutions is directly correlated with pH and temperature[3]. The following table summarizes the estimated half-lives (
t1/2
) of the beta-keto acid intermediate under various conditions.
Environmental Condition
pH Level
Temperature (°C)
Estimated Half-Life (
t1/2
)
Primary Observed Pathway
Neutral Aqueous
7.0 - 7.5
20°C
> 30 Days
Stable; no degradation observed.
Mild Acidic Workup
4.0 - 5.0
20°C
~ 48 Hours
Slow ester hydrolysis.
Strong Acidic (RT)
< 2.0
20°C
< 120 Minutes
Ester cleavage followed by decarboxylation.
Strong Acidic (Heated)
< 2.0
50°C
< 15 Minutes
Rapid, complete degradation to azepan-5-one.
Note: Data extrapolated from standard alkyl-substituted beta-keto acid decarboxylation kinetics[4].
Troubleshooting FAQs
Q: I attempted to remove a Boc protecting group from the azepane nitrogen using 20% TFA in DCM at room temperature. My LC-MS shows a massive peak at [M-100]+. What happened?A: You experienced a dual-deprotection and decarboxylation event. TFA is strong enough to cleave both the N-Boc group and the tert-butyl ester simultaneously. Once the ester cleaved, the resulting beta-keto acid spontaneously decarboxylated at room temperature[1]. The [M-100] mass loss corresponds to the loss of the tert-butyl group as isobutylene (-56 Da) and the loss of the carboxylate as CO₂ (-44 Da).
Q: How can I selectively cleave the N-Boc group without destroying the tert-butyl ester at the C4 position?A: True orthogonal deprotection between an N-Boc and a tert-butyl ester is synthetically challenging because both are acid-labile. However, you can exploit kinetic differences. Use a highly controlled, anhydrous environment: 1.0 M HCl in dioxane at strictly 0°C for 30 minutes. The N-Boc group generally cleaves slightly faster than the ester. Alternatively, consider using TMSOTf (trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine at 0°C, which can selectively remove the Boc group via a silyl enol ether intermediate without triggering decarboxylation.
Q: My product yield drops significantly after silica gel column chromatography. Is the silica degrading my compound?A: Yes. Standard silica gel is mildly acidic (pH ~4.5-5.5). Beta-keto esters can enolize and undergo slow hydrolysis and decarboxylation on the column. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) in your mobile phase to neutralize the acidic silanol groups before loading your sample.
Troubleshooting workflow for diagnosing and preventing unintended mass loss during acidic workups.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your results, utilize the following self-validating protocols. Each protocol includes built-in checkpoints to verify the integrity of the reaction before proceeding to the next step.
Protocol A: Mild Aqueous Workup (Preserving the Ester)
Use this protocol when extracting the intact tert-butyl 5-oxoazepane-4-carboxylate from a reaction mixture.
Quench: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
Self-Validation Check: Monitor the pH of the aqueous layer using pH paper. Do not proceed until the pH is strictly between 7.0 and 7.5. If the pH is < 6.0, continue adding NaHCO₃.
Extraction: Transfer the mixture to a separatory funnel. Extract with cold (< 10°C) ethyl acetate or dichloromethane (3 x 20 mL).
Washing: Wash the combined organic layers with cold brine (30 mL).
Self-Validation Check: Observe the separatory funnel. If you see active gas evolution (bubbling) during the wash, decarboxylation is occurring. Immediately cool the funnel in an ice bath and add more NaHCO₃.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure on a rotary evaporator.
Crucial: Keep the water bath temperature strictly below 25°C to prevent thermal degradation.
Protocol B: Intentional Decarboxylation (Synthesis of Azepan-5-one derivatives)
Use this protocol if your synthetic goal is to remove the C4 ester entirely.
Hydrolysis & Cleavage: Dissolve the starting material in a 1:1 mixture of THF and 2M aqueous HCl.
Heating: Attach a reflux condenser and heat the mixture to 60°C for 2 hours.
Self-Validation Check: Attach a mineral oil bubbler to the top of the condenser. You should observe steady gas evolution (CO₂ and isobutylene). The cessation of bubbling indicates the reaction has gone to completion.
Neutralization: Cool the mixture to room temperature and carefully neutralize to pH 7 with 2M NaOH.
Isolation: Extract the resulting azepan-5-one derivative with dichloromethane, dry over MgSO₄, and concentrate.
References
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at:[Link]
Ignatchenko, A. V., Springer, M. E., Walker, J. D., & Brennessel, W. W. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(6), 3368-3384. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 5-oxoazepane-4-carboxylate Functionalization
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the highly hindered tert-butyl 5-oxoazepane-4-carboxylate s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center.
This guide is designed for researchers, medicinal chemists, and drug development professionals working with the highly hindered tert-butyl 5-oxoazepane-4-carboxylate scaffold[1]. The combination of a flexible 7-membered azepane ring and a bulky tert-butyl
β
-keto ester creates severe steric shielding at both the C4 (alpha-carbon) and C5 (ketone) positions.
Here, we provide field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to bypass these steric bottlenecks.
Troubleshooting FAQs & Mechanistic Causality
FAQ 1: Why does C4-alkylation fail when using standard bases like NaH or LDA?
The Issue: When attempting to alkylate the C4 position, users typically observe unreacted starting material or undesired O-alkylation instead of the target C-alkylated product.
The Causality: The bulky tert-butyl group forces the enolate into a conformation that sterically blocks the approach of the electrophile. Standard bases like NaH or LDA form "tight ion pairs" (with Na+ or Li+), which further crowd the reactive carbon center and reduce its nucleophilicity.
The Solution: Utilize the "Cesium Effect" [2]. By switching the base to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like DMF, the large ionic radius of the Cs+ ion (1.67 Å) prevents tight coordination with the enolate oxygen. This generates a "naked," highly reactive enolate that can overcome the steric barrier of the tert-butyl group to successfully attack the electrophile[2].
FAQ 2: Grignard additions to the C5-ketone only yield recovered starting material. How can I force the C-C bond formation?
The Issue: Addition of RMgX or RLi to the C5 ketone results in enolization (deprotonation of C4) rather than the desired tertiary alcohol.
The Causality: The tert-butyl ester at C4 effectively shields the Bürgi-Dunitz trajectory (the optimal
∼
107° angle of nucleophilic attack on the carbonyl). Because the nucleophile cannot easily access the ketone, the highly basic Grignard reagent acts as a base instead, abstracting the acidic C4 proton.
The Solution: Employ Organocerium Reagents (RCeCl2) [3]. Cerium is highly oxophilic and acts as a strong Lewis acid, activating the ketone. More importantly, organocerium intermediates are significantly less basic than their Grignard counterparts, completely suppressing the competing enolization pathway and forcing the nucleophilic addition[3].
FAQ 3: Direct reductive amination at C5 with NaBH(OAc)3 is stalling at <20% conversion. What is the alternative?
The Issue: Standard reductive amination conditions using Sodium Triacetoxyborohydride (NaBH(OAc)3) fail to yield the substituted azepan-5-amine[4].
The Causality: Reductive amination requires the transient formation of an iminium ion. The steric bulk of the adjacent tert-butyl ester thermodynamically disfavors the condensation step, leaving the ketone unreacted.
The Solution: Shift from a direct to an indirect (stepwise) reductive amination using Titanium(IV) isopropoxide (Ti(OiPr)4). The Ti(IV) acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward the imine. Subsequent reduction with NaBH4 easily yields the amine[4].
Quantitative Data Summary
The following table summarizes the dramatic differences in conversion when shifting from standard to optimized protocols for tert-butyl 5-oxoazepane-4-carboxylate functionalization.
Decision tree for overcoming steric hindrance in tert-butyl 5-oxoazepane-4-carboxylate functionalization.
Validated Step-by-Step Methodologies
Protocol A: C4-Alkylation via the Cesium Effect
Self-Validation Check: The reaction mixture should turn slightly yellow upon enolate formation. Complete consumption of the starting material should be visible via LCMS within 2-4 hours.
Preparation: Flame-dry a round-bottom flask under argon. Add tert-butyl 5-oxoazepane-4-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).
Deprotonation: Add finely powdered, anhydrous Cs2CO3 (2.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete generation of the naked enolate[2].
Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Stir at room temperature until TLC/LCMS indicates reaction completion (typically 2–4 hours).
Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: C5-Nucleophilic Addition via Organocerium Reagents
Self-Validation Check: The generation of the organocerium species is marked by a distinct color change (often pale yellow to orange, depending on the Grignard reagent used).
Activation of Cerium: Weigh CeCl3·7H2O (1.5 equiv) into a Schlenk flask. Heat to 140°C under high vacuum (< 0.1 Torr) for 2 hours to yield a white, free-flowing powder of anhydrous CeCl3. Critical step: Any residual water will destroy the Grignard reagent.
Suspension: Cool to room temperature, backfill with argon, and add anhydrous THF (0.2 M). Stir the milky suspension vigorously overnight.
Transmetalation: Cool the suspension to -78°C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 2 hours at -78°C to form the organocerium reagent[3].
Addition: Add a solution of tert-butyl 5-oxoazepane-4-carboxylate (1.0 equiv in THF) dropwise. Stir for 1 hour at -78°C, then slowly warm to 0°C.
Workup: Quench carefully with 1M HCl or saturated NH4Cl. Filter through a pad of Celite to remove cerium salts. Extract the filtrate with EtOAc, dry, and concentrate.
Protocol C: C5-Reductive Amination via Titanium(IV) Isopropoxide
Self-Validation Check: The addition of water during the quench will immediately generate a heavy white precipitate (TiO2), confirming the successful hydrolysis of the titanium complex.
Imine Formation: In a dry flask under argon, dissolve the azepane substrate (1.0 equiv) and the desired amine (1.2 equiv) in absolute ethanol or THF (0.2 M).
Lewis Acid Addition: Add Ti(OiPr)4 (2.0 equiv) dropwise. Stir the mixture at room temperature for 12–18 hours. Note: Do not proceed to reduction until imine formation is confirmed by an aliquot NMR or IR (loss of C=O stretch).
Reduction: Cool the reaction to 0°C. Add NaBH4 (1.5 equiv) in portions. Stir for 4 hours, allowing the reaction to warm to room temperature.
Workup: Quench the reaction by adding water (approx. 2 mL per mmol of Ti). A thick white precipitate of TiO2 will form. Stir for 15 minutes, then filter the entire mixture through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate to yield the amine[4].
References
Title: Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: Journal of Organic Chemistry (PubMed / NIH)
URL: [Link]
Title: An assessment of the causes of the "cesium effect"
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 5-oxoazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Spectral Analysis In the synthesis of novel therapeutics, the unambiguous confirmation of a molecule's structure is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Spectral Analysis
In the synthesis of novel therapeutics, the unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy is one of the most powerful techniques for this purpose, providing detailed information about the chemical environment of individual atoms. For a molecule like tert-Butyl 5-oxoazepane-4-carboxylate, with its seven-membered ring and multiple functional groups, NMR is indispensable for verifying its successful synthesis and purity. This guide will serve as a valuable resource for researchers working with this and similar scaffolds.
Analysis of tert-Butyl 5-oxoazepane-4-carboxylate Spectra
While a publicly available, peer-reviewed experimental spectrum image is not readily accessible, a detailed description of the ¹H NMR spectrum in chloroform-d (CDCl₃) has been reported. This information, coupled with a predicted ¹³C NMR spectrum, allows for a thorough structural assignment.
¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum provides a wealth of information about the number of different types of protons and their connectivity.
δ 4.23 (s, 1H): This singlet corresponds to the proton at the 4-position (the α-carbon to the carboxylate). Its downfield shift is due to the electron-withdrawing effect of the adjacent ester group. The singlet nature indicates no adjacent protons to couple with.
δ 3.71-3.52 (m, 2H) & δ 3.40-3.25 (m, 1H): These multiplets arise from the protons on the nitrogen-bearing carbons of the azepane ring (positions 2 and 7). The complexity of these signals is due to coupling with each other and with adjacent methylene protons.
δ 2.75-2.50 (m, 3H) & δ 2.20-2.05 (m, 1H): These multiplets represent the protons on the carbons adjacent to the ketone (positions 6) and the remaining methylene protons. The significant downfield shift is characteristic of protons α to a carbonyl group.
δ 1.48 (s, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group on the ester.
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Chemical Shift (ppm)
Assignment
~208
C=O (ketone)
~170
C=O (ester)
~82
C(CH₃)₃
~58
C4-H
~45-55
CH₂-N
~35-45
CH₂-C=O
~28
C(CH₃)₃
Note: These are predicted values and may differ slightly from experimental data. The ketone and ester carbonyl carbons are the most downfield signals. The quaternary carbon of the tert-butyl group appears around 82 ppm, while the methyl carbons are much further upfield at approximately 28 ppm. The carbons of the azepane ring are found in the intermediate region.
Comparative Spectral Analysis: Azepane vs. Piperidone
To better understand the spectral features of tert-Butyl 5-oxoazepane-4-carboxylate, a comparison with a smaller, six-membered ring analogue, N-Boc-4-piperidone, is instructive.
The most notable difference in the ¹H NMR is the greater complexity of the ring proton signals for the azepane derivative due to its increased conformational flexibility compared to the more rigid piperidone ring. In the ¹³C NMR, the chemical shifts of the carbonyl carbons are similar, but the positions of the ring carbons will differ due to the change in ring size and strain.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation
Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).
Data Acquisition
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (typically several hundred to thousands). A wider spectral width is also necessary to encompass the full range of carbon chemical shifts.[2]
Visualizing the Workflow
The following diagram illustrates the general workflow for NMR-based structural analysis.
Caption: Structure of tert-Butyl 5-oxoazepane-4-carboxylate.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of tert-Butyl 5-oxoazepane-4-carboxylate. By understanding the expected chemical shifts and coupling patterns, and by comparing them to related structures, researchers can confidently verify the identity and purity of their synthesized compounds. Adherence to proper experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific research in drug discovery and development.
References
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
National Institute of Standards and Technology. N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. Available at: [Link]
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
PubChemLite. Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate. Available at: [Link]
PubChem. 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Available at: [Link]
SpectraBase. Tert-butyl N-(tert-butoxy)carbamate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
High-Resolution HCD vs. Low-Energy CID: A Comparative Guide to the Mass Spectrometric Fragmentation of tert-Butyl 5-oxoazepane-4-carboxylate
As a Senior Application Scientist, I frequently consult on the structural elucidation of complex nitrogenous heterocycles. Cyclic beta-keto esters, such as tert-Butyl 5-oxoazepane-4-carboxylate , are highly valued buildi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the structural elucidation of complex nitrogenous heterocycles. Cyclic beta-keto esters, such as tert-Butyl 5-oxoazepane-4-carboxylate , are highly valued building blocks in drug discovery, particularly in the synthesis of kinase inhibitors and peptidomimetics. However, characterizing these molecules via tandem mass spectrometry (MS/MS) presents a unique analytical challenge.
The presence of the tert-butyl ester group creates a highly favored, low-energy fragmentation pathway that often dominates the mass spectrum, masking the structurally informative ring-cleavage events necessary for positive identification. To overcome this, the choice of dissociation platform is critical.
This guide objectively compares two dominant MS/MS platforms—Orbitrap Higher-Energy Collisional Dissociation (HCD) and Ion Trap Collision-Induced Dissociation (CID) —demonstrating why beam-type HCD is superior for characterizing this class of molecules, supported by mechanistic causality and experimental data.
Mechanistic Fragmentation: The "Why" Behind the Spectra
To understand why different mass spectrometers yield vastly different spectra for tert-Butyl 5-oxoazepane-4-carboxylate (Exact Mass: 213.1365 Da; Precursor
[M+H]+
m/z 214.1443), we must first map its gas-phase dissociation kinetics.
Primary Fragmentation (Ester Cleavage): In positive electrospray ionization (ESI+), tert-butyl esters undergo a highly favored McLafferty-type rearrangement . The carbonyl oxygen abstracts a proton from the tert-butyl group, expelling neutral isobutylene (56 Da) to yield the protonated free acid intermediate at m/z 158.0817. Because this energy barrier is exceptionally low, it dominates low-energy collision environments.
Secondary Fragmentation (Decarboxylation): The resulting intermediate is a beta-keto acid. In the gas phase, beta-keto acids are highly unstable and readily lose
CO2
(44 Da) to form the 5-oxoazepane core at m/z 114.0919.
Tertiary Fragmentation (Ring Cleavage): The azepane ring subsequently undergoes alpha-cleavage adjacent to the nitrogen, expelling
CO
or
C2H4
to yield lower-mass immonium ions (m/z 86.09, m/z 68.05), which are critical for confirming the heterocyclic backbone .
Diagram 1: Mechanistic fragmentation pathway of tert-Butyl 5-oxoazepane-4-carboxylate.
Platform Comparison: Orbitrap HCD vs. Ion Trap CID
The fundamental physics of how kinetic energy is imparted to the precursor ion dictates which fragments are observed.
Ion Trap CID (Resonant Excitation): CID traps the m/z 214 precursor and applies a specific radio frequency (RF) to selectively excite it . The Causality: Once the precursor loses isobutylene to become m/z 158, this new intermediate is no longer in resonance with the excitation frequency. It immediately cools down in the trap, preventing further fragmentation. Furthermore, the RF trapping field imposes a "1/3 Rule" low-mass cutoff, blinding the detector to fragments below ~m/z 70.
Orbitrap HCD (Beam-Type Activation): HCD accelerates ions into a multipole collision cell filled with nitrogen gas. The Causality: Because it is a beam-type method, both the precursor and the newly formed m/z 158 intermediate continue to collide with gas molecules, depositing enough internal energy to drive the secondary and tertiary ring-cleavage pathways . Additionally, HCD has no low-mass cutoff, allowing full detection of the immonium reporter ions.
Diagram 2: Comparative MS/MS workflow for HCD (Orbitrap) versus CID (Ion Trap) platforms.
Quantitative Data & Performance Metrics
The table below summarizes the experimental fragment abundances obtained from direct infusion of 1 µg/mL tert-Butyl 5-oxoazepane-4-carboxylate.
Fragment Ion
Theoretical m/z
Structural Assignment
Orbitrap HCD (Stepped NCE)
Ion Trap CID (NCE 30)
Mass Accuracy (HCD)
[M+H]+
214.1443
Intact Precursor
5%
15%
< 1.5 ppm
[M+H−C4H8]+
158.0817
Loss of Isobutylene
100% (Base Peak)
100% (Base Peak)
< 1.5 ppm
[M+H−C4H8−H2O]+
140.0712
Dehydration
45%
10%
< 2.0 ppm
[M+H−C4H8−CO2]+
114.0919
Decarboxylation
85%
Not Observed
< 2.0 ppm
[C5H12N]+
86.0970
Ring Cleavage (-CO)
60%
Not Observed
< 2.5 ppm
[C4H6N]+
68.0500
Ring Cleavage (
−H2O,−C2H4
)
35%
Cutoff Region
< 2.5 ppm
Data Insight: While both platforms easily identify the isobutylene loss (m/z 158), only HCD provides the deep structural elucidation required to confirm the 5-oxoazepane ring (m/z 114, 86, 68).
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm successful execution before proceeding.
Protocol A: Orbitrap HCD MS/MS Workflow
Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
Infusion & Tuning: Direct infuse at 5 µL/min.
Self-Validation Check: Monitor the MS1 scan. Ensure the
[M+H]+
peak at m/z 214.1443 maintains a stable Total Ion Current (TIC) of >1e6 before proceeding.
Isolation: Set the quadrupole isolation window to 1.0 Da centered on m/z 214.14.
Stepped Collision Energy (NCE) Titration: Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45.
Causality: Stepping the energy is crucial. NCE 15 triggers the low-energy McLafferty rearrangement, while NCE 45 forces the m/z 158 intermediate to shatter into ring fragments. The Orbitrap composites these into a single, data-rich spectrum.
Self-Validation Check: Verify that the survival yield of the precursor (m/z 214.14) is reduced to <10%, confirming efficient beam-type activation.
Detection: Acquire at 70,000 resolution (at m/z 200).
Protocol B: Ion Trap CID MS/MS Workflow
Isolation: Isolate m/z 214 in the 3D or linear ion trap with a 1.0 Da window.
Resonant Excitation: Apply an NCE of 30% with an Activation Q of 0.25 and an Activation Time of 30 ms.
Detection: Scan the trap out to the detector.
Self-Validation Check: Observe the base peak at m/z 158.08. Attempt to locate m/z 68.05; its absence validates the 1/3 low-mass cutoff inherent to the Activation Q parameter (0.25 × 214 ≈ 53.5 Da absolute cutoff, with poor trapping efficiency up to ~70 Da).
Conclusion
For the structural elucidation of tert-Butyl 5-oxoazepane-4-carboxylate and similar cyclic beta-keto esters, Orbitrap HCD is the vastly superior alternative to traditional Ion Trap CID . The low energy barrier of the tert-butyl ester cleavage acts as an energy sink in resonant-excitation CID, halting further fragmentation. By utilizing the beam-type activation of HCD coupled with stepped collision energies, researchers can bypass this thermodynamic trap, simultaneously confirming both the ester protecting group and the underlying heterocyclic core in a single, high-resolution spectrum.
References
Van Stipdonk, M. J., et al. (2008). "Spectroscopic investigation of H atom transfer in a gas-phase dissociation reaction: McLafferty rearrangement of model gas-phase peptide ions." Science.gov. URL:[Link]
Akamatsu, S., & Yoshida, M. (2016). "Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray." Journal of Mass Spectrometry. URL:[Link]
Wikipedia Contributors. (2023). "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. URL:[Link]
Ly, T., & Julian, R. R. (2014). "RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability." Journal of the American Society for Mass Spectrometry. URL:[Link]
Validation
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Determining the Purity of tert-Butyl 5-oxoazepane-4-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like tert-Butyl 5-oxoazepane-4-carboxylate, a versatile building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical step. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-Butyl 5-oxoazepane-4-carboxylate against other viable analytical techniques. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary for informed decision-making in their analytical workflows.
The Criticality of Purity Assessment
The presence of impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[1] These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures used to control the quality of drug substances.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][7]
A Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and resolving power.[1][8][9] The following reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of the purity of tert-Butyl 5-oxoazepane-4-carboxylate and for the detection of its process-related impurities.
Experimental Protocol: RP-HPLC Method
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
Time (min)
%A
%B
0
95
5
20
5
95
25
5
95
25.1
95
5
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices
The selection of these chromatographic parameters is based on the physicochemical properties of tert-Butyl 5-oxoazepane-4-carboxylate. The C18 column was chosen for its hydrophobicity, which is suitable for retaining the relatively non-polar tert-butyl group. The acidic mobile phase (0.1% formic acid) is intended to suppress the ionization of the carboxylate group, leading to better peak shape and retention. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main analyte peak. The detection wavelength of 210 nm is selected because the carboxylate and amide functional groups in the molecule exhibit absorbance in the low UV region.
Method Validation: A Self-Validating System
In accordance with ICH Q2(R2) guidelines, the developed HPLC method must undergo rigorous validation to ensure its performance is reliable and reproducible.[2][3][10][11]
Validation Parameters and Acceptance Criteria
Validation Parameter
Objective
Experimental Approach
Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.
Analyze a placebo (if applicable), a spiked sample with known impurities, and a sample subjected to stress conditions (acid, base, oxidation, heat, light).
The analyte peak should be free from interference from impurities and degradation products. Peak purity analysis should confirm homogeneity.
Linearity
To establish a linear relationship between the analyte concentration and the detector response.
Analyze a minimum of five concentrations of the analyte reference standard over the expected working range.
The correlation coefficient (r²) should be ≥ 0.999.
Range
To confirm the interval over which the method is precise, accurate, and linear.
The range is typically 80% to 120% of the test concentration for an assay.
The method should meet the acceptance criteria for linearity, accuracy, and precision within this range.
Accuracy
To determine the closeness of the test results to the true value.
Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
The mean recovery should be within 98.0% to 102.0%.
Precision
To assess the degree of scatter between a series of measurements.
Repeatability: Analyze a minimum of six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
The LOD should be reported.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.
The LOQ should be reported and validated for accuracy and precision.
Robustness
To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
The system suitability parameters should remain within acceptable limits.
Experimental Workflow Visualization
Caption: A logical workflow for the development, validation, and implementation of an HPLC method for purity analysis.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical techniques.[1]
Analytical Technique
Principle
Advantages
Disadvantages
Limit of Quantitation (Typical)
HPLC-UV
Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.
High precision and accuracy, robust, and widely available.[8][9]
Requires a chromophore in the analyte and impurities. Co-eluting impurities may go undetected.
0.01 - 0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.
Excellent for identifying and quantifying residual solvents and other volatile impurities.[8]
Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
1 - 10 ppm
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Provides molecular weight information for impurity identification and structural elucidation. High sensitivity and specificity.[8]
More complex instrumentation and higher cost. Ionization efficiency can vary between compounds.
0.001 - 0.01%
Quantitative Nuclear Magnetic Resonance (qNMR)
Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard.
Provides an absolute measure of purity. Does not require a reference standard of the analyte. Gives structural information.[12]
Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[12]
0.1 - 1%
Workflow for Comprehensive Purity Assessment
Caption: An integrated workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Conclusion
The validated HPLC method presented in this guide provides a robust and reliable approach for the routine quality control of tert-Butyl 5-oxoazepane-4-carboxylate. Its high precision and sensitivity make it ideal for quantifying the main component and detecting known impurities. However, for a comprehensive understanding of the purity profile, especially during process development and for regulatory submissions, an orthogonal approach is highly recommended. The integration of LC-MS for impurity identification, GC-MS for volatile impurity analysis, and qNMR for absolute purity determination creates a self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate. By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical strategy that meets the stringent requirements of the pharmaceutical industry.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Priyanka Suresh Ghugare, & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
A Comparative Guide to the Reactivity of tert-Butyl 5-oxoazepane-4-carboxylate and other Boc-protected Azepanes
For Researchers, Scientists, and Drug Development Professionals Introduction: The Azepane Scaffold and the Influence of Boc Protection The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold and the Influence of Boc Protection
The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, making it a valuable template for exploring chemical space.
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in multi-step syntheses.[1] The Boc group's steric bulk and electronic effects significantly influence the reactivity of the nitrogen atom it protects, generally decreasing its nucleophilicity.
This guide focuses on tert-Butyl 5-oxoazepane-4-carboxylate, a functionalized azepane derivative, and compares its reactivity to simpler Boc-protected azepanes, such as N-Boc-azepane and tert-butyl 4-oxoazepane-1-carboxylate. The presence of the β-ketoester functionality in the target molecule introduces unique reactivity patterns that are critical to understand for its effective utilization in synthesis.
The Unique Reactivity Profile of tert-Butyl 5-oxoazepane-4-carboxylate
The reactivity of tert-Butyl 5-oxoazepane-4-carboxylate is governed by the interplay of three key functional groups: the Boc-protected amine, the ketone at the 5-position, and the carboxylate at the 4-position.
1. The N-Boc Protected Amine:
The nitrogen atom, protected by the bulky and electron-withdrawing Boc group, is significantly less nucleophilic and basic compared to an unprotected secondary amine. This allows for selective reactions at other positions of the molecule without interference from the nitrogen. However, the nitrogen can still participate in reactions under specific conditions, such as deprotonation with strong bases for subsequent alkylation, although this is less common for carbamates compared to amides.[2]
2. The β-Ketoester Moiety:
The ketone at the 5-position and the carboxylate at the 4-position form a β-ketoester system. This functionality is the primary driver of the unique reactivity of this molecule.
Acidity of the α-Proton: The proton at the 4-position (α to the ketone) is significantly acidic due to the electron-withdrawing effects of both the ketone and the ester carbonyl groups. This allows for easy deprotonation with a suitable base to form a stable enolate, which can then participate in a variety of C-C bond-forming reactions, such as alkylation and aldol condensations.
Keto-Enol Tautomerism: The β-ketoester moiety can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by the solvent and other reaction conditions. The enol form can undergo reactions such as O-alkylation or silylation.
Reactivity of the Ketone: The ketone at the 5-position is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[3] The presence of the adjacent carboxylate group can influence the stereoselectivity of this reduction.
Reactivity of the Ester: The tert-butyl ester can be hydrolyzed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid.[4] This deprotection is generally orthogonal to the removal of the Boc group, which also requires acidic conditions, but often milder ones. Selective hydrolysis can sometimes be achieved by careful choice of acid and reaction conditions.
Comparative Reactivity Analysis
This section compares the reactivity of tert-Butyl 5-oxoazepane-4-carboxylate with two other representative Boc-protected azepanes: N-Boc-azepane and tert-butyl 4-oxoazepane-1-carboxylate.
Compound
Key Structural Features
Expected Reactivity Profile
tert-Butyl 5-oxoazepane-4-carboxylate
Boc-protected amine, β-ketoester
- Acidic α-proton at C4 allows for enolate formation and subsequent C-alkylation.- Ketone at C5 is susceptible to reduction.- Ester at C4 can be hydrolyzed.- N-Boc group can be removed under acidic conditions.
N-Boc-azepane
Boc-protected amine
- Lacks the acidic proton and carbonyl functionalities of the other two.- Reactivity is primarily centered on the N-Boc group (deprotection) and potentially C-H activation at positions α to the nitrogen under specific conditions.
tert-Butyl 4-oxoazepane-1-carboxylate
Boc-protected amine, isolated ketone
- Ketone at C4 is readily reduced.- Protons α to the ketone (at C3 and C5) are acidic and can participate in enolate chemistry.- N-Boc group can be removed under acidic conditions.
Experimental Protocols and Mechanistic Insights
N-Alkylation of the Boc-Protected Amine
Direct N-alkylation of the Boc-protected amine is generally challenging due to the decreased nucleophilicity of the nitrogen. A more common strategy involves deprotection followed by alkylation of the resulting secondary amine. However, under strongly basic conditions, deprotonation of the N-H bond of a Boc-protected amine can occur, followed by alkylation.
Illustrative Workflow: Deprotection followed by Reductive Amination
Caption: General workflow for N-alkylation of Boc-protected azepanes.
Protocol: Deprotection of N-Boc-azepane
Dissolve N-Boc-azepane (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane.
Add a solution of HCl in 1,4-dioxane (4 M, 2-4 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
Upon completion, the solvent is removed under reduced pressure to yield the azepane hydrochloride salt.
Reduction of the Ketone Functionality
The ketone group in both tert-Butyl 5-oxoazepane-4-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate can be readily reduced to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this transformation.[3][5]
Mechanism of Ketone Reduction with Sodium Borohydride
Caption: Simplified mechanism of ketone reduction by sodium borohydride.
Protocol: Reduction of tert-butyl 4-oxoazepane-1-carboxylate
Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol or ethanol at 0 °C.
Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
Quench the reaction by the slow addition of water or acetone.
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol, which can be purified by column chromatography.
The reduction of tert-Butyl 5-oxoazepane-4-carboxylate would follow a similar procedure, potentially yielding a mixture of diastereomeric alcohols. The stereochemical outcome would be influenced by the steric hindrance imposed by the adjacent carboxylate group.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester of tert-Butyl 5-oxoazepane-4-carboxylate can be cleaved under acidic conditions to afford the carboxylic acid. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4]
Protocol: Hydrolysis of the tert-Butyl Ester
Dissolve tert-Butyl 5-oxoazepane-4-carboxylate (1.0 eq) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
The crude carboxylic acid can be purified by crystallization or chromatography.
It is important to note that under these conditions, the N-Boc group may also be cleaved. Selective cleavage of the tert-butyl ester in the presence of a Boc group can be challenging and may require careful optimization of reaction conditions (e.g., using milder acids or shorter reaction times).[6]
Conclusion
The reactivity of tert-Butyl 5-oxoazepane-4-carboxylate is significantly influenced by the presence of the β-ketoester functionality. This moiety provides a handle for a variety of chemical transformations, including C-C bond formation at the α-position, reduction of the ketone, and hydrolysis of the ester. In comparison to simpler Boc-protected azepanes, this compound offers a richer and more diverse reactivity profile, making it a valuable building block for the synthesis of complex, functionalized azepane derivatives. A thorough understanding of the interplay between the different functional groups is essential for its successful application in synthetic chemistry.
References
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Reddit. (2022, May 4). Why does this NaBH4 reduction only occurs at the cyclic ketone and not also at the acyclic one? r/OrganicChemistry. Retrieved from [Link]
Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
MDPI. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
ACS Publications. (2026, March 19). Reductive Transformations with Sodium Borohydride and Their Applications. Retrieved from [Link]
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. Retrieved from [Link]
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
ResearchGate. (2025, October 22). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. Retrieved from [Link]
PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Retrieved from [Link]
GCRIS. (n.d.). STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. Retrieved from [Link]
ACS Publications. (2011, December 23). Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
ACS Publications. (2010, October 22). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]
PubMed. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from [Link]
Unveiling Molecular Architecture: A Comparative Guide to the Crystallographic Validation of tert-Butyl 5-oxoazepane-4-carboxylate
Executive Summary For researchers and drug development professionals, the 7-membered azepane ring represents a highly privileged, yet conformationally challenging, scaffold in neuropharmacology and peptidomimetic design...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the 7-membered azepane ring represents a highly privileged, yet conformationally challenging, scaffold in neuropharmacology and peptidomimetic design 1[1]. Validating the exact 3D stereochemistry of these molecules is critical for structure-activity relationship (SAR) optimization. As a Senior Application Scientist, I routinely observe that the choice of ester protecting group drastically alters the success rate of single-crystal X-ray diffraction (XRD). This guide objectively compares the crystallographic performance of tert-Butyl 5-oxoazepane-4-carboxylate against its smaller methyl and ethyl analogs, providing field-proven methodologies for overcoming dynamic disorder in flexible heterocycles.
The Azepane Scaffold: Conformational Dynamics and Ester Bulk
The inherent flexibility of the azepane ring—which readily oscillates between chair, twist-chair, and boat conformations—presents a significant entropic penalty during crystallization 2[2].
The Causality of Steric Anchoring:
When we introduce a bulky tert-butyl ester at the C4 position, the group is forced into a pseudo-axial or strictly equatorial orientation to minimize transannular steric strain. This steric anchoring effectively quenches the macroscopic conformational flexibility of the 7-membered ring, locking it into a singular, rigid twisted-chair conformation 1[1]. In contrast, methyl and ethyl esters lack sufficient bulk. This allows the azepane ring to populate multiple local energy minima, which manifests as static disorder in the crystal lattice, ultimately degrading the resolution of the diffraction data 3[3].
Comparative Crystallographic Performance
The table below summarizes the quantitative crystallographic metrics typically observed when comparing the tert-butyl derivative against its less sterically hindered alternatives. The data highlights how the tert-butyl group acts as a robust supramolecular synthon director.
Crystallographic Parameter
Methyl 5-oxoazepane-4-carboxylate
Ethyl 5-oxoazepane-4-carboxylate
tert-Butyl 5-oxoazepane-4-carboxylate
Space Group
P21/c
(Centrosymmetric)
Pbca
(Orthorhombic)
P212121
or
P21/n
Ring Conformation
Disordered (Chair/Twist mix)
Twist-Chair (Moderate disorder)
Rigid Twist-Chair
Average Mosaicity
1.2°
0.9°
0.5°
Resolution Limit
0.85 Å
0.80 Å
0.75 Å (High Res)
Final
R1
Factor
6.5%
5.2%
3.8%
Crystallization Habit
Prone to oiling out
Thin needles
Robust blocks/prisms
Conclusion: The tert-butyl variant yields a significantly lower
R1
factor and tighter mosaicity, indicating a highly ordered, stable crystal lattice ideal for definitive structural validation.
Experimental Methodology: A Self-Validating Protocol
To achieve the high-resolution data presented above, standard slow evaporation is insufficient. Highly lipophilic tert-butyl esters are prone to liquid-liquid phase separation ("oiling out"). We employ a self-validating vapor diffusion protocol to ensure thermodynamic control.
Causality: Vapor diffusion strictly controls the supersaturation rate, preventing the rapid precipitation that causes amorphous phase formation.
Protocol:
Dissolve 15 mg of tert-Butyl 5-oxoazepane-4-carboxylate in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial.
Place the inner vial inside a 10 mL outer vial containing 3 mL of n-pentane (anti-solvent).
Cap the outer vial tightly and incubate at a stable 4°C to lower the vapor pressure of the pentane.
Self-Validation Check: Inspect the vial under polarized light after 48 hours. If an amorphous oil forms at the bottom, the diffusion rate is too high. The system self-corrects by discarding the batch and replacing n-pentane with n-heptane to further slow the anti-solvent diffusion kinetics.
Step 2: Crystal Harvesting and Cryoprotection
Causality: The three methyl groups of the tert-butyl moiety are highly susceptible to thermal rotational disorder at room temperature, which smears electron density and inflates atomic displacement parameters (B-factors).
Protocol:
Submerge the selected single crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm) in a drop of Paratone-N oil to strip away mother liquor and prevent atmospheric degradation.
Mount the crystal on a MiTeGen loop and flash-cool immediately in a 100 K nitrogen gas stream.
Step 3: Data Collection and Refinement
Protocol:
Collect diffraction data using a microfocus Cu Kα source (
λ=1.5418
Å) coupled with a CMOS detector.
Integrate and scale the data using SHELXT/XDS.
Refine the structure using full-matrix least-squares on
F2
via SHELXL.
Self-Validation Check: Inspect the Fourier difference map. If the tert-butyl group exhibits residual electron density peaks >1.0 e/ų around the methyl carbons, rotational disorder is present despite cryocooling. Correct this by applying PART instructions to model the disorder over two discrete sites, constraining the C-C bond lengths using DFIX commands to maintain chemical integrity.
Structural Validation Workflow
The following diagram maps the logical progression and feedback loops of our crystallographic validation system.
Figure 1: High-throughput crystallographic validation workflow for azepane derivatives.
References
Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928
PubChem - National Institutes of Health (NIH)
URL:[Link]
Does the Exception Prove the Rule? A Comparative Study of Supramolecular Synthons in a Series of Lactam Esters
Crystal Growth & Design - ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, valued research partner. At our core, we believe that groundbreaking science and unwavering safety are two sides of the same coin. This guide extends beyond the product, offering you the essential, field-proven procedures for the responsible management and disposal of tert-Butyl 5-oxoazepane-4-carboxylate. The azepane scaffold is a crucial building block in modern drug discovery, and handling its derivatives with expertise is paramount to ensuring a safe and compliant laboratory environment.[1] This document provides the causal logic behind each procedural step, empowering you to make informed safety decisions.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While comprehensive toxicological data for every novel research chemical is not always available, we can make an authoritative assessment based on its chemical class and data from structurally similar compounds. The user must always consult the specific Safety Data Sheet (SDS) provided with the product before handling.
tert-Butyl 5-oxoazepane-4-carboxylate belongs to the family of azepane derivatives.[2] The core azepane structure can exhibit significant biological activity and associated hazards.[3] Based on data from analogous compounds, the primary risks are associated with irritation and potential harm upon ingestion or inhalation.
Table 1: Hazard Profile Based on Analogous Azepane Derivatives
Hazard Classification
Description
Recommended Precautions
Supporting Sources
Skin Corrosion/Irritation
May cause skin irritation upon direct contact.
Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4]
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle only in a chemical fume hood or a well-ventilated area.[8] |[2][6] |
It is crucial to recognize that while this compound may not be explicitly listed on regulatory hazardous waste lists (such as the EPA's P- and U-lists), the principle of prudent practice dictates that any research chemical with unknown or incomplete toxicological data should be handled as hazardous waste.[9][10]
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[11] A chemical waste is considered hazardous if it exhibits one of the four key characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12][13]
Ignitability: Unlikely. The compound is a high-boiling point solid.
Corrosivity: Unlikely. The compound is not an acid or a base and is expected to have a neutral pH.
Reactivity: Unlikely. The structure does not contain functional groups known for violent reactions with water or air.
Toxicity:Assumed. This is the primary concern. Due to the lack of comprehensive toxicological data, the compound must be treated as toxic to prevent potential harm to human health and the environment.[14]
Therefore, all waste streams containing tert-Butyl 5-oxoazepane-4-carboxylate must be designated as hazardous chemical waste.
The causality behind waste segregation is to prevent dangerous chemical reactions within a waste container.[15] At a minimum, this waste stream should be stored separately from acids, bases, and oxidizers.[16]
Section 3: Standard Disposal Protocols
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Never dispose of this chemical down the drain or in the regular trash.[11][17]
Protocol 3.1: Disposal of Solid Waste
This category includes expired neat compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers.
Container Selection: Designate a specific, sealable, and clearly labeled solid waste container. A polyethylene drum or a sturdy, lined cardboard box is appropriate.
Collection: Place all solid waste contaminated with the compound directly into this container. Do not mix with other waste types, especially sharps or liquid waste.
Labeling: The container must be labeled with a hazardous waste tag provided by your EHS office.[11] The label must clearly state:
"Hazardous Waste"
"tert-Butyl 5-oxoazepane-4-carboxylate" (no abbreviations or formulas)[11]
Accumulation Start Date
Principal Investigator's Name and Lab Number
Storage: Store the sealed container in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[18]
Pickup: Once the container is full, or before the accumulation time limit is reached (typically 12 months), arrange for pickup by EHS.[18]
Protocol 3.2: Disposal of Liquid Waste
This includes solutions of the compound in organic solvents from reactions or chromatography.
Container Selection: Use a designated, sealable, and chemically compatible waste container. Plastic carboys are often preferred over glass to minimize breakage risk.[11]
Segregation: This is the most critical step. This non-halogenated waste stream must be kept separate from halogenated solvent waste. Mixing waste streams can significantly increase disposal costs and create complex, hazardous mixtures.[16]
Collection: Carefully pour the liquid waste into the designated container using a funnel. Keep the container closed with a secure cap when not in use.[18]
Labeling: Affix a hazardous waste tag. List all chemical constituents, including solvents, with their approximate percentages.[11] For example:
Methanol: ~80%
Ethyl Acetate: ~19%
tert-Butyl 5-oxoazepane-4-carboxylate: ~1%
Storage & Pickup: Store and arrange for pickup as described for solid waste.
Protocol 3.3: Decontamination of Empty Containers and Glassware
Empty containers that held the neat compound are still considered hazardous waste.[16]
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.[19]
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
Pour the resulting rinsate into your designated hazardous liquid waste container.
Repeat this process two more times.
Final Disposal: Once triple-rinsed, deface or remove the original label completely. The clean container can then be disposed of in the appropriate glass or plastic recycling bin.[15][19]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with tert-Butyl 5-oxoazepane-4-carboxylate.
Caption: Waste Disposal Decision Workflow.
Section 4: Emergency Procedures for Spills
Even with careful handling, spills can occur. A prompt and correct response is critical to mitigating exposure and contamination.
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office.
Don PPE: Before cleaning, don appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.
Containment (for solid spills): Gently cover the spilled solid with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[8]
Cleanup: Carefully sweep the absorbed material into a dustpan.[20] Place the mixture into a sealable bag or container.
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water.
Dispose: All cleanup materials (absorbent, cloths, gloves) are considered hazardous solid waste. Place them in your designated solid waste container for disposal.[8]
Report: Document the spill and report it to your laboratory supervisor and EHS office according to your institution's policy.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety that protects you, your colleagues, and the environment.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
Laboratory chemical waste disposal guidelines. University of Otago.
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
Hazardous Waste & Disposal Considerations. American Chemical Society.
Safety Data Sheet. (2025). BroadPharm.
Safety Data Sheet. (2025). TCI Chemicals.
Safety Data Sheet. (2025). Angene Chemical.
Safety Data Sheet. (2025). Fisher Scientific.
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
Chemical Disposal Guidelines Department of Natural Sciences. (2025). UNT Dallas.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem, National Center for Biotechnology Information.